Technical Documentation Center

3-Amino-2-benzylpropan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-benzylpropan-1-ol hydrochloride
  • CAS: 1956309-47-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Amino-2-benzylpropan-1-ol Hydrochloride (CAS 1956309-47-9) in Advanced Chemical Synthesis and Drug Discovery

Executive Summary & Chemical Identity The compound 3-amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 3-amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis[1][2]. As a 1,3-amino alcohol bearing a hydrophobic benzyl substituent, it serves as a critical pharmacophore mimic and a precursor for complex N-heterocycles.

Isolating and storing this scaffold as a hydrochloride salt rather than a free base is a deliberate, causality-driven choice. Free aliphatic amino alcohols are notoriously hygroscopic, prone to atmospheric oxidation, and can undergo slow intermolecular condensation. Protonation of the primary amine to form the HCl salt renders the molecule a stable, free-flowing crystalline solid, ensuring stoichiometric precision during high-throughput screening and long-term storage[3].

Quantitative Chemical Data
PropertyValue
Chemical Name 3-Amino-2-benzylpropan-1-ol hydrochloride
CAS Number 1956309-47-9
Molecular Formula C10H16ClNO (C10H15NO · HCl)
Molecular Weight 201.70 g/mol
Free Base Mass 165.24 g/mol
SMILES (Free Base) C1=CC=C(C=C1)CC(CN)CO
Storage Conditions Inert atmosphere (Argon/N2), Room Temperature, Dark[3]

Structural Rationale & Pharmacophore Utility

In drug design, the spatial arrangement of functional groups dictates target binding affinity. 3-Amino-2-benzylpropan-1-ol provides a highly specific 3D topology:

  • The Benzyl Group: Acts as a hydrophobic anchor, mimicking the side chain of phenylalanine. It is highly effective at occupying S1/S1' hydrophobic pockets in protease targets.

  • The 1,3-Amino Alcohol Motif: Provides a dual hydrogen-bond donor/acceptor system. This motif is a classic transition-state isostere, often utilized in the development of peptidomimetics to resist enzymatic degradation.

Pharmacophore Core 3-Amino-2-benzylpropan-1-ol Amine Primary Amine (H-Bond Donor / Nucleophile) Core->Amine Alcohol Primary Alcohol (H-Bond Acceptor / Electrophile) Core->Alcohol Benzyl Benzyl Group (Hydrophobic Pocket Anchor) Core->Benzyl App1 Peptidomimetics (Protease Inhibitors) Amine->App1 App2 N-Heterocycle Synthesis (e.g., Azepanes) Amine->App2 Alcohol->App1 Alcohol->App2 Benzyl->App1

Fig 1: Pharmacophore mapping and downstream synthetic applications of the scaffold.

Advanced Applications: Catalytic N-Heterocycle Synthesis

Beyond its use as a static structural motif, the free base of 1956309-47-9 is a highly active participant in transition-metal catalysis. A prominent application is its use in the sustainable synthesis of N-heterocycles via "borrowing-hydrogen" methodologies.

For instance, 3-amino-2-benzylpropan-1-ol can be reacted with secondary amino alcohols in the presence of P,N,P-ligand-stabilized Iridium complexes[4].

  • Mechanistic Causality: The iridium catalyst temporarily removes hydrogen from the primary alcohol, generating a reactive aldehyde intermediate in situ. The primary amine then undergoes intramolecular condensation with the aldehyde, followed by the return of the "borrowed" hydrogen to reduce the resulting imine, yielding complex saturated heterocycles (such as substituted azepanes or piperidines) with water as the sole byproduct[4].

Experimental Workflow: Synthesis & Validation

To synthesize 3-amino-2-benzylpropan-1-ol hydrochloride from its corresponding amino acid precursor (2-benzyl-3-aminopropanoic acid), a chemoselective reduction is required.

SynthWorkflow SM 2-Benzyl-3-aminopropanoic acid (Starting Material) Reagent BH3·THF Complex (Chemoselective Reduction) SM->Reagent Addition at 0°C Intermediate Borane-Amine Complex (Intermediate) Reagent->Intermediate Reflux 12h Quench MeOH / HCl Reflux (Hydrolysis & Salt Formation) Intermediate->Quench Cooling & Quench Product 3-Amino-2-benzylpropan-1-ol HCl (CAS: 1956309-47-9) Quench->Product Crystallization

Fig 2: Chemoselective synthetic workflow for 3-Amino-2-benzylpropan-1-ol hydrochloride.

Step-by-Step Methodology: Chemoselective Reduction & Salt Formation
  • Trustworthiness & Self-Validation: This protocol relies on anhydrous conditions and specific in-process controls (IPCs). Because the product lacks a strong UV chromophore beyond the benzyl ring, UV-TLC is insufficient. LC-MS (ESI+) must be used to validate the disappearance of the starting material mass[M+H]+ before proceeding to the quench phase.

Step 1: Preparation & Activation

  • Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Suspend 2-benzyl-3-aminopropanoic acid (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool the suspension to 0 °C using an ice bath. Causality: The low temperature controls the exothermic reaction of the borane complex, preventing localized superheating and potential side reactions.

Step 2: Borane Reduction

  • Add Borane-THF complex (1.0 M in THF, 3.0 eq) dropwise over 30 minutes.

  • Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Causality: While LiAlH4​ could reduce the acid, it is overly harsh and complicates workup. BH3​⋅THF is highly chemoselective for carboxylic acids and forms a stable borate/amine complex that prevents over-reduction.

Step 3: Quenching & Hydrolysis

  • Cool the reaction mixture back to 0 °C.

  • Cautiously add Methanol dropwise until effervescence ceases. Causality: Methanolysis is strictly required to break down the stable borane-amine complex, releasing the free amino alcohol and generating volatile trimethyl borate ( B(OMe)3​ ), which is easily removed under vacuum.

  • Reflux the methanolic solution for 1 hour to ensure complete complex dissociation.

Step 4: Hydrochloride Salt Formation & Isolation

  • Concentrate the solution in vacuo to a crude oil.

  • Dissolve the crude free base in minimal anhydrous diethyl ether.

  • Dropwise, add 4M HCl in dioxane (1.1 eq) at 0 °C. Causality: Using anhydrous HCl in dioxane prevents the introduction of water, which would turn the hygroscopic product into an intractable syrup.

  • Filter the resulting white precipitate and recrystallize from hot ethanol/diethyl ether to yield pure 3-amino-2-benzylpropan-1-ol hydrochloride[1][2].

References

  • Source: bldpharm.
  • 1956309-47-9_3-Amino-2-benzylpropan-1-ol ...
  • Source: sigmaaldrich.
  • Source: uni-bayreuth.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-Amino-2-benzylpropan-1-ol Hydrochloride

Executive Summary In modern medicinal chemistry and advanced organic synthesis, bifunctional aliphatic scaffolds are critical for constructing complex molecular architectures. 3-Amino-2-benzylpropan-1-ol and its correspo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, bifunctional aliphatic scaffolds are critical for constructing complex molecular architectures. 3-Amino-2-benzylpropan-1-ol and its corresponding hydrochloride salt represent a highly versatile class of chiral building blocks 1. Featuring both a primary amine and a primary alcohol separated by a stereocenter bearing a benzyl group, this molecule serves as a premier precursor for the synthesis of N-heterocycles, chiral ligands, and active pharmaceutical ingredients (APIs).

This technical guide explores the physicochemical causality behind its handling, the mechanistic advantages of its structural features, and provides a validated protocol for its use in cutting-edge catalytic cyclization.

Physicochemical Profiling & Material Causality

When sourcing and utilizing this building block, researchers must choose between the free base and the hydrochloride salt. This choice is not arbitrary; it is governed by thermodynamic stability and reactivity control .

The Case for the Hydrochloride Salt

The free base of aliphatic amino alcohols is notoriously difficult to handle. The unshielded lone pair on the primary amine makes the molecule prone to atmospheric oxidation and CO₂ absorption (forming carbamates). Furthermore, the free base often presents as a viscous liquid or a low-melting, hygroscopic solid.

By converting the amine to its hydrochloride salt (CAS: 1956309-47-9), the nitrogen is protonated. Causality: This protonation eliminates premature nucleophilic reactivity and dramatically increases the crystal lattice energy of the compound 2. The result is a highly stable, free-flowing crystalline solid that ensures precise stoichiometric weighing and long-term shelf stability without the need for inert atmosphere storage.

Quantitative Data Summary
ParameterFree BaseHydrochloride Salt
CAS Number 66102-69-01956309-47-9
Molecular Formula C₁₀H₁₅NOC₁₀H₁₆ClNO
Molecular Weight 165.24 g/mol 201.70 g/mol
Physical State Viscous liquid / SolidCrystalline Solid
Purity Standard ≥ 95%≥ 97%
Storage Conditions Room Temp (Inert Atmosphere)Room Temp (Desiccated)

Structural Mechanics & Reactivity Pathways

The synthetic utility of 3-amino-2-benzylpropan-1-ol lies in its chemoselectivity and stereochemical influence.

  • Bifunctional Chemoselectivity: The primary amine is a strong, hard nucleophile, while the primary alcohol is a weaker, softer nucleophile. This differential allows for sequential, orthogonal functionalization (e.g., N-Boc protection followed by O-alkylation).

  • Steric Control via the Benzyl Group: The C2-benzyl substitution is not merely a structural appendage; it exerts profound steric control (A-value considerations) during cyclization events. In the synthesis of azepanes or quinoxalines, the bulky benzyl group dictates the facial selectivity of incoming reagents, driving high diastereomeric ratios in the final cyclic products 3.

Reactivity A 3-Amino-2-benzylpropan-1-ol (Bifunctional Core) B Amine Reactivity (N-Alkylation/Amidation) A->B Electrophiles C Alcohol Reactivity (O-Alkylation/Oxidation) A->C Base / Alkyl Halides D Intramolecular Cyclization (N-Heterocycles) A->D Ir-Catalyzed Dehydrogenation

Fig 1: Chemoselective pathways of 3-Amino-2-benzylpropan-1-ol leveraging its bifunctional nature.

Advanced Synthetic Application: N-Heterocycle Synthesis

One of the most advanced applications of 3-amino-2-benzylpropan-1-ol is its use in Acceptorless Dehydrogenative Coupling (ADC) . Traditional heterocycle synthesis often requires toxic oxidants or generates stoichiometric waste. ADC, utilizing P,N,P-pincer Iridium catalysts, allows for the direct coupling of the amino alcohol with diols, releasing only water and hydrogen gas as byproducts 4.

Self-Validating Protocol: Ir-Catalyzed Dehydrogenative Cyclization

This protocol outlines the synthesis of functionalized N-heterocycles using the hydrochloride salt. The system is designed with built-in causality and self-validation checkpoints to ensure experimental trustworthiness.

Step 1: Substrate Freebasing & Loading (Self-Validation Checkpoint)

  • Action: In an argon-filled glovebox, weigh 3-amino-2-benzylpropan-1-ol hydrochloride (0.605 g, 3.0 mmol) and a target 1,2-diol (12.0 mmol). Add Sodium tert-butoxide (NaOtBu) (0.576 g, 6.0 mmol) in 15.0 mL anhydrous THF.

  • Causality: An excess of diol drives the thermodynamic equilibrium of the coupling. Exactly 3.0 mmol of NaOtBu neutralizes the HCl salt, while the remaining 3.0 mmol acts as the catalytic base required for the Iridium catalytic cycle.

  • Validation: A visual shift from a cloudy suspension (undissolved salt) to a clearer solution indicates successful in-situ freebasing.

Step 2: Catalyst Introduction

  • Action: Add the P,N,P-Ir pincer complex (197 mg, 0.25 mmol, 5.0 mol%).

  • Causality: The rigid pincer ligand stabilizes the Iridium center against thermal degradation during the high-temperature dehydrogenation phase, preventing catalyst aggregation (blacking out).

Step 3: Thermal Activation & Cyclization

  • Action: Seal the reaction vessel. Heat at 90 °C for 24 hours, followed by a temperature ramp to 130 °C for an additional 24 hours.

  • Causality: The initial 90 °C phase promotes the primary intermolecular condensation (imine formation). The subsequent 130 °C phase provides the necessary activation energy for the final dehydrative ring closure.

  • Validation: Monitor via TLC (Pentane:Et₂O 3:1). The complete disappearance of the ninhydrin-active primary amine spot confirms full conversion.

Step 4: Isolation

  • Action: Cool to room temperature, quench with deionized water, and extract with ethyl acetate. Purify the organic layer via silica gel column chromatography (Pentane:Et₂O 3:1).

Workflow S1 1. Substrate Preparation Weigh HCl salt & Diol S2 2. In-Situ Freebasing Add NaOtBu in THF S1->S2 S3 3. Catalyst Loading Add Ir(P,N,P) Complex (5 mol%) S2->S3 S4 4. Thermal Activation 90°C (24h) -> 130°C (24h) S3->S4 S5 5. Isolation & QC TLC Monitor & Chromatography S4->S5

Fig 2: Acceptorless Dehydrogenative Coupling workflow for N-heterocycle synthesis.

References

  • University of Bayreuth (EPub) - P,N,P-Ligand-stabilisierte Iridium-Komplexe und deren Anwendung in der Nachhaltigen N-Heterozyklen-Synthese. Available at: [Link]

  • Namiki Shoji Co., Ltd. - Building Blocks Catalogue (Primary Amines & Salts). Available at:[Link]

Sources

Foundational

Spectroscopic Characterization of 3-Amino-2-benzylpropan-1-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic signature of 3-Amino-2-benzylpropan-1-ol hydrochloride (C₁₀H₁₅NO·HCl). As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for quality control, reaction monitoring, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and its Spectroscopic Implications

The structure of 3-Amino-2-benzylpropan-1-ol comprises a flexible aliphatic backbone, a primary alcohol, a primary amine, and a benzyl group. The formation of the hydrochloride salt involves the protonation of the basic amino group to form an ammonium cation, with chloride as the counter-ion. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Caption: Structure of 3-Amino-2-benzylpropan-1-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-2-benzylpropan-1-ol hydrochloride, both ¹H and ¹³C NMR will provide a wealth of structural information. The spectra would typically be acquired in a deuterated solvent such as DMSO-d₆ or D₂O.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The formation of the ammonium salt will cause a significant downfield shift for the protons on and near the nitrogen atom due to the deshielding effect of the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H7.20 - 7.40Multiplet (m)5HAromatic protons of the benzyl group.
-NH₃⁺~8.0Broad singlet (br s)3HProtons on the nitrogen, broadened due to exchange and quadrupolar coupling. Significantly downfield due to the positive charge.
-OH~4.5Triplet (t)1HAlcoholic proton, coupling to the adjacent CH₂ group. Position can be variable and may exchange with D₂O.
-CH₂OH~3.5Multiplet (m)2HDiastereotopic protons adjacent to the chiral center and the hydroxyl group.
-CH₂-N~3.0Multiplet (m)2HDiastereotopic protons adjacent to the chiral center and the ammonium group. Shifted downfield by the electron-withdrawing NH₃⁺ group.
Benzyl-CH₂~2.8Multiplet (m)2HDiastereotopic protons adjacent to the chiral center and the phenyl ring.
-CH-~2.2Multiplet (m)1HMethine proton at the chiral center, coupled to the adjacent methylene groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-benzylpropan-1-ol hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K

    • Pulse Program: Standard 1D proton acquisition.

    • Number of Scans: 16-32

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Phenyl C (quaternary)~138The carbon atom of the phenyl ring attached to the benzyl group.
Phenyl CH~129, ~128, ~126Aromatic carbons of the benzyl group.
-CH₂OH~65Carbon of the hydroxymethyl group, shifted downfield by the oxygen atom.
-CH₂-N~45Carbon adjacent to the ammonium group, shifted downfield by the nitrogen.
-CH-~40Methine carbon at the chiral center.
Benzyl-CH₂~35Carbon of the benzylic methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The hydrochloride salt formation has a pronounced effect on the N-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)AppearanceRationale
O-H Stretch3200 - 3500BroadStretching vibration of the hydroxyl group, often involved in hydrogen bonding.
N-H Stretch (-NH₃⁺)2800 - 3100Broad, strongSymmetric and asymmetric stretching vibrations of the ammonium group. This is a very characteristic broad absorption.
C-H Stretch (Aromatic)3000 - 3100Sharp, mediumC-H stretching of the phenyl ring.
C-H Stretch (Aliphatic)2850 - 3000Sharp, medium-strongSymmetric and asymmetric stretching of the CH and CH₂ groups.
N-H Bend (-NH₃⁺)1500 - 1600Medium-strongBending (scissoring) vibration of the ammonium group.
C=C Stretch (Aromatic)1450 - 1600Medium, multiple bandsIn-plane skeletal vibrations of the phenyl ring.
C-O Stretch1000 - 1260StrongStretching vibration of the primary alcohol C-O bond.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum will show the molecular ion of the free base protonated, [M+H]⁺.

Predicted Mass Spectrum Data:

  • Molecular Formula (Free Base): C₁₀H₁₅NO

  • Molecular Weight (Free Base): 165.23 g/mol

  • Expected [M+H]⁺ peak: m/z 166.12

Fragmentation Pathway:

The protonated molecule is expected to undergo fragmentation upon collision-induced dissociation (CID). A primary fragmentation pathway would be the loss of a water molecule from the protonated molecular ion.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 166.12 M_H_H2O [M+H-H₂O]⁺ m/z = 148.11 M_H->M_H_H2O - H₂O

Caption: A plausible fragmentation pathway in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS data is acquired.

Conclusion

The spectroscopic characterization of 3-Amino-2-benzylpropan-1-ol hydrochloride can be effectively achieved through a combination of NMR, IR, and MS techniques. The formation of the hydrochloride salt significantly impacts the spectroscopic data, particularly the chemical shifts of protons near the nitrogen in ¹H NMR and the N-H vibrational modes in IR spectroscopy. This guide provides a detailed predictive framework for the interpretation of these spectra, which can be used for the structural verification and quality assessment of this important pharmaceutical intermediate.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 3-amino-2-benzylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

The Evolving Landscape of 3-Amino-2-benzylpropan-1-ol Hydrochloride Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 3-amino-2-benzylpropan-1-ol scaffold represents a versatile and promising platfor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-amino-2-benzylpropan-1-ol scaffold represents a versatile and promising platform in medicinal chemistry. Its inherent structural features, combining a primary amine, a hydroxyl group, and a lipophilic benzyl moiety, provide a rich foundation for the development of a diverse array of derivatives with significant biological activities. This in-depth technical guide synthesizes the current understanding of 3-Amino-2-benzylpropan-1-ol hydrochloride and its analogs, offering a comprehensive overview of their synthesis, a detailed exploration of their multifaceted biological activities, and insights into their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to guide future research and development in this exciting area.

Introduction: The Architectural Significance of the 3-Amino-2-benzylpropan-1-ol Core

The 3-amino-2-benzylpropan-1-ol core is a privileged scaffold in drug discovery, embodying a unique combination of functionalities that allow for a wide range of chemical modifications. The primary amino group serves as a key site for derivatization, enabling the introduction of various substituents to modulate physicochemical properties and target interactions. The hydroxyl group offers another point for modification, such as esterification or etherification, further expanding the chemical space. The benzyl group provides a lipophilic anchor, crucial for membrane permeability and interactions with hydrophobic pockets in biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to pharmaceutical formulation.

The strategic importance of this scaffold lies in its structural relationship to a variety of biologically active molecules, including amino acids, neurotransmitters, and existing therapeutic agents. This inherent bio-isosterism provides a logical starting point for the design of novel compounds with tailored pharmacological profiles.

Synthetic Strategies: Building the 3-Amino-2-benzylpropan-1-ol Backbone and its Derivatives

The synthesis of 3-amino-2-benzylpropan-1-ol and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired stereochemistry and the nature of the substituents to be introduced.

General Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the 3-amino-2-benzylpropan-1-ol backbone involves the use of readily available starting materials and established chemical transformations.

Synthesis_Workflow Start Phenylalanine Derivative Step1 Reduction of Carboxylic Acid Start->Step1 e.g., LiAlH4 Step2 Protection of Amine Step1->Step2 e.g., Boc Anhydride Step3 Introduction of Benzyl Group Step2->Step3 e.g., Benzyl Bromide, NaH Step4 Deprotection Step3->Step4 e.g., TFA or HCl Final 3-Amino-2-benzylpropan-1-ol Step4->Final

Caption: General synthetic workflow for 3-Amino-2-benzylpropan-1-ol.

Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of an N-acylated derivative, a common modification to explore structure-activity relationships.

Step 1: N-Acetylation of 3-Amino-2-benzylpropan-1-ol

  • Dissolve 3-Amino-2-benzylpropan-1-ol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (2.2 eq), to neutralize the hydrochloride and free the amine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acetylated derivative.

Biological Activities: A Multifaceted Pharmacological Profile

Derivatives of the 3-amino-2-benzylpropan-1-ol scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Antimicrobial and Antifungal Activity

Several studies on structurally related amino propanol derivatives have revealed significant antimicrobial and antifungal properties. For instance, a series of 3-arylamino-1-chloropropan-2-ols were synthesized and evaluated for their activity against pathogenic bacterial and fungal strains.[1] Notably, 1-chloro-3-(4'-chlorophenylamino)-propan-2-ol showed potent antifungal activity against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger.[1] Furthermore, dichlorinated derivatives exhibited promising activity against Salmonella typhi and Pseudomonas aeruginosa.[1] This suggests that modifications of the amino and benzyl groups of the core scaffold could lead to the development of novel antimicrobial agents.

Compound ClassTest OrganismsReported Activity
3-arylamino-1-chloropropan-2-olsA. fumigatus, A. flavus, A. nigerPotent antifungal activity[1]
Dichlorinated 3-arylamino-1-chloropropan-2-olsS. typhi, P. aeruginosaSignificant antibacterial activity[1]
Anticancer and Antiproliferative Potential

The 3-amino-propan-1-ol moiety is a feature in several compounds with demonstrated antiproliferative activity. For example, isosteviol-based 1,3-aminoalcohols, which share the core amino alcohol functionality, have been investigated for their effects on human tumor cell lines.[2] In these studies, N-benzyl substitution on the amino group was found to be crucial for antiproliferative activity against cell lines such as A2780, HeLa, MCF-7, and MDA-MB-231.[2] This highlights the importance of the benzyl group in the 3-amino-2-benzylpropan-1-ol scaffold for potential anticancer applications. Additionally, certain aminoalkanol derivatives have been identified as competitive inhibitors of prostate acid phosphatase, an enzyme implicated in prostate diseases, suggesting a potential therapeutic avenue.[3]

Neurological and CNS Effects

The structural similarity of 3-amino-2-benzylpropan-1-ol to neurotransmitters suggests potential activity within the central nervous system (CNS). Derivatives of 3-amino-1-phenylpropanol are known to be core intermediates for drugs like Fluoxetine, Nisoxetine, and Tomoxetine, which are used in the treatment of depression and other neurological disorders.[4] Furthermore, novel 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized and evaluated as potent sodium channel blockers for the treatment of ischemic stroke.[5] These findings strongly suggest that derivatives of 3-amino-2-benzylpropan-1-ol could be valuable candidates for the development of new drugs targeting neurological diseases.

Cardiovascular and Immunosuppressive Activities

Research into related amino alcohol structures has also indicated potential cardiovascular and immunosuppressive effects. For example, certain derivatives of 3-amino-1,2-propanediol have been shown to influence the cardiovascular system in animal models.[6] In a separate line of research, the modification of 2-amino-1,3-propanediols, a structurally similar class of compounds, led to the discovery of FTY720 (Fingolimod), a potent immunosuppressant used in the treatment of multiple sclerosis.[7] This underscores the potential for 3-amino-2-benzylpropan-1-ol derivatives to be explored for immunomodulatory and cardiovascular applications.

Structure-Activity Relationships (SAR): Guiding Principles for Rational Drug Design

The biological activity of 3-amino-2-benzylpropan-1-ol derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective compounds.

SAR_Diagram cluster_R1 R1 (Amino Group) cluster_R2 R2 (Benzyl Group) cluster_R3 R3 (Hydroxyl Group) Core 3-Amino-2-benzylpropan-1-ol Core R1_node Modulation of: - Polarity - Basicity - Target Interaction Core->R1_node R2_node Modulation of: - Lipophilicity - Hydrophobic Interactions - Aromatic Interactions Core->R2_node R3_node Modulation of: - Hydrogen Bonding - Prodrug Potential Core->R3_node

Caption: Key modification sites for SAR studies.

Key SAR Insights:

  • Amino Group (R1): Acylation, alkylation, or incorporation into heterocyclic systems can significantly impact activity. The basicity of the amine is often crucial for forming salt bridges with target proteins.

  • Benzyl Group (R2): Substitution on the phenyl ring can modulate lipophilicity and introduce specific interactions (e.g., halogen bonding, hydrogen bonding). The position and nature of the substituent are critical.

  • Hydroxyl Group (R3): Esterification can create prodrugs with improved pharmacokinetic properties. Etherification can alter the hydrogen-bonding capacity of the molecule.

Future Directions and Conclusion

The 3-amino-2-benzylpropan-1-ol scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The diverse biological activities reported for structurally related compounds underscore the vast potential of this molecular framework. Future research should focus on:

  • Systematic Derivatization: A comprehensive exploration of the chemical space around the core scaffold is needed to fully elucidate the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways is crucial for optimizing drug design and understanding potential side effects.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

References

  • Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. (n.d.). International Journal of PharmTech Research. [Link]

  • Synthesis and Antimicrobial Activity of 3-arylamino-1-chloropropan-2-ols. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). Acta Poloniae Pharmaceutica. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules. [Link]

  • DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (R)-2-Benzyl-3-amino-1-propanol. (n.d.). PubChem. [Link]

  • Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. (2012). Chemical & Pharmaceutical Bulletin. [Link]

  • Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. (2004). European Journal of Medicinal Chemistry. [Link]

  • 3-Amino-Substituted Analogues of Fusidic Acid as Membrane-Active Antibacterial Compounds. (2023). International Journal of Molecular Sciences. [Link]

  • Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. (2021). International Journal of Molecular Sciences. [Link]

  • 3-amino-2-benzylpropan-1-ol (C10H15NO). (n.d.). PubChemLite. [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.).
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013). Molecules. [Link]

  • 3-Amino-2-phenylpropan-1-ol. (n.d.). PubChem. [Link]

  • 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. (n.d.).
  • Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. (1974). Japanese Journal of Pharmacology. [Link]

  • Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders. (n.d.).
  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules. [Link]

  • Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. (2021). Molecules. [Link]

  • DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress. (2023). Frontiers in Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (R)- and (S)-3-Amino-2-benzylpropan-1-ol: Protocols for Enantioselective Scaffold Generation

Introduction & Rationale The compound 3-amino-2-benzylpropan-1-ol (Molecular Formula: C10H15NO) is a highly valuable chiral building block used extensively in the development of peptidomimetics, foldamers, and neurologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 3-amino-2-benzylpropan-1-ol (Molecular Formula: C10H15NO) is a highly valuable chiral building block used extensively in the development of peptidomimetics, foldamers, and neurologically active pharmaceutical ingredients[1]. Unlike α-amino acids or β3-amino acids, β2-amino acid derivatives (where the side chain is adjacent to the carboxyl/hydroxyl terminus) cannot be directly sourced from the natural chiral pool. Consequently, absolute stereocontrol must be established de novo via asymmetric synthesis.

This application note details a highly reliable, self-validating methodology for the asymmetric synthesis of 3-amino-2-benzylpropan-1-ol enantiomers. By leveraging chiral auxiliary-directed conjugate addition and subsequent chemoselective reduction, researchers can achieve >98% enantiomeric excess (ee) on a multi-gram scale[2].

Mechanistic Pathways & Causality

To synthesize the target scaffold, the C2 stereocenter must be established with absolute precision. We utilize a tandem conjugate addition-alkylation sequence followed by reductive cleavage.

  • Stereoselective Conjugate Addition: The process begins with an N-acryloyl chiral auxiliary (such as an Evans oxazolidinone or a Davies SuperQuat). The addition of lithium dibenzylamide ( LiN(Bn)2​ ) generates a chiral lithium enolate[2].

    • Causality: Lithium dibenzylamide is selected because its immense steric bulk strictly prevents unwanted 1,2-addition to the imide carbonyl, favoring 1,4-conjugate addition. Furthermore, the lithium cation strongly chelates the auxiliary's carbonyl oxygen and the enolate oxygen, locking the molecule into a rigid, highly predictable conformation.

  • Diastereoselective Electrophilic Trapping: The locked enolate is trapped with benzyl bromide.

    • Causality: The chiral auxiliary physically shields one face of the enolate. Consequently, the benzyl electrophile is forced to approach from the opposite, unhindered face, establishing the desired (S)- or (R)-configuration with near-perfect stereofidelity[2].

  • Alternative Pathways: Modern catalytic methods, such as photoredox/cobalt-catalyzed hydrocarboxylation of propargyl amides using CO2​ and H2​O , offer greener, auxiliary-free routes to similar β2-amino acid precursors, though they currently present challenges in achieving the same >98% regioselectivity and ee as auxiliary-based methods[3].

Quantitative Data Summary

Table 1: Comparison of Asymmetric Synthetic Routes for β2-Amino Acid Precursors

MethodologyCatalyst / AuxiliaryStereocontrol MechanismTypical ee (%)Scalability
Chiral Auxiliary Alkylation Evans Oxazolidinone / SuperQuatSteric shielding of chelated enolate face>98%High (Multi-gram)
Asymmetric Hydrogenation Rh(I) / Chiral PhosphineEnantioselective olefin face coordination90–95%Medium
Photoredox Hydrocarboxylation Co / Photoredox Dual CatalystRadical addition & chiral trapping85–90%Low to Medium

Synthetic Workflow Visualization

Workflow N1 N-Acryloyl Chiral Auxiliary N2 Conjugate Addition LiN(Bn)2 N1->N2 N3 Chiral Lithium Enolate N2->N3 N4 Diastereoselective Benzylation (BnBr) N3->N4 N5 Protected β2-Amino Acid N4->N5 N6 Auxiliary Cleavage (LiOH / H2O2) N5->N6 N7 N,N-Dibenzyl-β2-Amino Acid N6->N7 N8 Reduction (LiAlH4) & Hydrogenolysis (H2, Pd/C) N7->N8 N9 (S)-3-Amino-2-benzylpropan-1-ol N8->N9

Fig 1: Asymmetric synthetic workflow for 3-amino-2-benzylpropan-1-ol via chiral auxiliary.

Detailed Experimental Protocols

Phase 1: Synthesis of (S)-3-(Dibenzylamino)-2-benzylpropanoic acid

This protocol establishes the C2 stereocenter via tandem addition-alkylation[2].

  • Enolate Formation:

    • Under an argon atmosphere, dissolve dibenzylamine (1.1 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

    • Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form lithium dibenzylamide.

    • Slowly add a solution of the (S)-N-acryloyl chiral auxiliary (1.0 equiv) in THF. Stir at -78 °C for 1.5 hours.

  • Electrophilic Trapping:

    • Add benzyl bromide (1.5 equiv) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to -20 °C over 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active acryloyl starting material and the emergence of a new, higher Rf​ spot confirms successful enolate trapping.

  • Auxiliary Cleavage:

    • Quench the reaction with saturated aqueous NH4​Cl and extract with EtOAc. Concentrate the organic layer.

    • Dissolve the crude intermediate in THF/ H2​O (3:1) and cool to 0 °C.

    • Add 30% H2​O2​ (4.0 equiv) followed by LiOH (2.0 equiv).

    • Causality: Hydrogen peroxide converts LiOH into lithium hydroperoxide ( LiOOH ). The hydroperoxide anion is significantly more nucleophilic than the hydroxide anion due to the alpha-effect, allowing cleavage to proceed rapidly at 0 °C. This low temperature strictly prevents base-catalyzed enolization and subsequent racemization of the sensitive C2 stereocenter.

    • Acidify to pH 3 with 1M HCl, extract with DCM, and purify via flash chromatography to yield the N,N-dibenzyl-β2-amino acid.

Phase 2: Chemoselective Reduction and Deprotection

This phase converts the carboxylic acid to the target primary alcohol and removes the benzyl protecting groups.

  • Reduction to Amino Alcohol:

    • Dissolve the N,N-dibenzyl-β2-amino acid (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C under argon.

    • Carefully add Lithium Aluminum Hydride ( LiAlH4​ , 3.0 equiv) in portions.

    • Reflux the mixture for 4 hours.

    • Fieser-Fieser Workup (Causality): Cool the reaction to 0 °C. For every x grams of LiAlH4​ used, sequentially add x mL of H2​O , x mL of 15% NaOH, and 3x mL of H2​O . This specific sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate), preventing the formation of highly stable emulsions that trap the product.

    • Filter through a Celite pad, wash with EtOAc, and concentrate to yield (S)-3-(dibenzylamino)-2-benzylpropan-1-ol.

  • Hydrogenolysis (Deprotection):

    • Dissolve the intermediate in HPLC-grade Methanol (0.1 M).

    • Add 10% Pd/C (10% w/w). Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

    • Self-Validation Check: 1H NMR analysis of an aliquot should show the complete disappearance of the aromatic benzyl proton signals ( δ 7.2–7.4 ppm) associated with the N-benzyl groups. The C2-benzyl group will remain intact under these mild conditions.

    • Filter the catalyst through Celite, concentrate the filtrate, and recrystallize to afford pure (S)-3-amino-2-benzylpropan-1-ol .

References

  • PubChemLite - 3-amino-2-benzylpropan-1-ol (C10H15NO). PubChem. URL:[Link]

  • Beddow, J. E., Davies, S. G., et al. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825. URL:[Link]

  • Isayama, N., et al. (2022). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis, 12(3), 1880-1888. URL:[Link]

Sources

Application

Application Note: Robust HPLC Method Development for 3-Amino-2-benzylpropan-1-ol Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Peak Tailing Mitigation, and Method Validation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Peak Tailing Mitigation, and Method Validation.

Introduction & Chemical Profiling

The compound 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9) is a highly polar, basic amino alcohol frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis. Developing a robust chromatographic method for this molecule presents specific analytical challenges due to its structural features:

  • Primary Amine Group ( pKa​≈9−10 ): At neutral pH, the amine is fully protonated. This leads to severe secondary interactions (ion-exchange) with residual acidic silanol groups ( Si−O− ) on standard silica-based stationary phases, resulting in asymmetric peak tailing and poor resolution[1].

  • Hydrochloride Salt Form: The HCl salt imparts extreme hydrophilicity to the molecule, making retention on standard C18 columns difficult without mobile phase optimization.

  • Chromophore Profile: The molecule lacks highly conjugated systems. UV detection relies entirely on the π→π∗ transitions of the benzyl ring, which exhibits strong absorbance at 210 nm and very weak absorbance above 250 nm.

This application note details a self-validating, stability-indicating RP-HPLC method designed to overcome these challenges, ensuring high peak symmetry, excellent retention, and MS-compatibility.

Method Development Rationale (The "Why")

To achieve a self-validating system, every parameter of the chromatographic method must be selected based on the physicochemical causality of the analyte.

Column Selection

Standard end-capped C18 columns often fail to completely mask silanol activity. For basic amino alcohols, a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded C18 column is required. These columns maintain a slight positive surface charge at low pH, which repels the protonated primary amine of 3-Amino-2-benzylpropan-1-ol, effectively eliminating peak tailing[1].

Mobile Phase & pH Optimization

To retain the polar amine and suppress silanol ionization, the mobile phase pH must be driven below 3.0. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA serves a dual purpose:

  • pH Control: It lowers the pH to ∼2.0 , ensuring the amine is in a single, fully protonated state and neutralizing surface silanols ( Si−OH )[2].

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile, weak ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated amine, significantly increasing its retention factor ( k′ ) on the reversed-phase column[3].

Temperature Control

The column compartment is set to 40°C . Elevated temperatures reduce mobile phase viscosity, improving the mass transfer kinetics of the bulky benzyl group and resulting in sharper, more efficient peaks[3].

Workflow Visualization

HPLC_Workflow A 1. Analyte Profiling (Basic Amine, HCl Salt) B 2. Column Selection (CSH C18 / Polar-Embedded) A->B C 3. Mobile Phase Optimization (0.1% TFA for Silanol Suppression) B->C D 4. Gradient Design (Aqueous to Organic Transition) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E F 6. Robust Stability-Indicating Method E->F

Workflow for HPLC method development of basic amino alcohols.

Experimental Protocols

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Trifluoroacetic Acid (TFA).

  • Diluent: 95% Water / 5% ACN containing 0.1% TFA. Crucial Step: Dissolving the sample in the initial mobile phase conditions prevents solvent-mismatch phenomena, which can cause peak splitting or fronting of early-eluting polar compounds.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Amino-2-benzylpropan-1-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Instrument Conditions
ParameterSpecification
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Autosampler Temp 5°C (to ensure sample stability)
Injection Volume 10 µL
Detection (UV) 210 nm (Reference: 360 nm)
Gradient Program

To ensure the method is stability-indicating (capable of separating the API from its degradation products or synthetic impurities), a gradient elution is employed.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
2.095.05.0Isocratic hold (retains polar amine)
12.040.060.0Linear ramp (elutes benzyl impurities)
15.010.090.0Column wash
17.010.090.0Isocratic wash
17.195.05.0Re-equilibration
22.095.05.0End

System Suitability & Validation Parameters

A self-validating protocol requires strict system suitability testing (SST) prior to sample analysis. Based on ICH Q2(R1) guidelines, the following parameters must be met using six replicate injections of the 1.0 mg/mL standard.

ParameterExpected ValueAcceptance CriteriaRationale
Retention Time ( tR​ ) ∼6.5 min%RSD ≤1.0% Ensures pump stability and consistent ion-pairing.
Peak Tailing Factor ( Tf​ ) 1.1 ≤1.5 Confirms effective silanol suppression by TFA[1].
Theoretical Plates ( N ) > 10,000 ≥5,000 Validates column efficiency and mass transfer.
Area Precision N/A%RSD ≤2.0% Verifies autosampler accuracy.
Signal-to-Noise (S/N) > 100 ≥10 (for LOQ)Ensures adequate sensitivity at 210 nm.

Orthogonal Approach: HILIC Alternative

If the hydrochloride salt matrix causes excessive ion-suppression in LC-MS applications, or if orthogonal validation is required, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended[4].

HILIC Protocol Summary: Instead of relying on the hydrophobic benzyl group for retention, HILIC retains the highly polar protonated amine.

  • Column: Bare silica or Amide-bonded stationary phase (e.g., Waters BEH Amide).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% 10mM Ammonium Formate buffer (pH 3.0).

  • Mechanism: The highly organic mobile phase forces the polar amino alcohol to partition into the water-enriched layer on the silica surface, providing excellent retention and peak shape for hydrochloride salts without the need for ion-pairing agents like TFA.

References

  • National Institutes of Health (NIH). "Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery - PMC". nih.gov. Available at: [Link]

Sources

Method

Chiral HPLC separation of "3-Amino-2-benzylpropan-1-ol" enantiomers

An Application Note and Protocol for the Chiral HPLC Separation of 3-Amino-2-benzylpropan-1-ol Enantiomers Introduction The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determina...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chiral HPLC Separation of 3-Amino-2-benzylpropan-1-ol Enantiomers

Introduction

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different effects in biological systems. Consequently, regulatory agencies worldwide mandate the development of stereoselective analytical methods to quantify the enantiomeric purity of chiral drug candidates. 3-Amino-2-benzylpropan-1-ol is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereoisomeric composition must be rigorously controlled to ensure the safety and efficacy of the final drug product.

This application note provides a detailed, field-proven protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the (R)- and (S)-enantiomers of 3-Amino-2-benzylpropan-1-ol. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind the chosen parameters to ensure robust and reproducible results.

Principle of Chiral Separation

The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely employed due to their broad applicability and excellent resolving power. The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selectors on the CSP. The differing stability of these diastereomeric complexes results in different retention times for each enantiomer, enabling their separation.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Standard Solution (1 mg/mL in Mobile Phase) prep_mobile 2. Prepare Mobile Phase (Hexane/Ethanol/DEA) equilibrate 4. Equilibrate System (Flow rate: 1.0 mL/min) prep_sample->equilibrate Transfer to HPLC degas 3. Degas Mobile Phase (Sonication or Vacuum) inject 5. Inject Sample (10 µL) equilibrate->inject separate 6. Isocratic Elution & Separation inject->separate detect 7. UV Detection (210 nm) separate->detect integrate 8. Integrate Peak Areas detect->integrate Acquire Data calculate 9. Calculate Resolution (Rs) & Enantiomeric Excess (% ee) integrate->calculate report 10. Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Consumables
  • (Rac)-3-Amino-2-benzylpropan-1-ol (≥98% purity)

  • n-Hexane (HPLC grade)

  • Ethanol (anhydrous, HPLC grade)

  • Diethylamine (DEA) (≥99.5% purity)

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended. For this application, we will detail the use of a column packed with amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel. An example of such a column is the Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

Protocol: Chiral HPLC Separation

This protocol is a self-validating system; adherence to the specified conditions is crucial for reproducibility.

1. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Ethanol, and Diethylamine in a volume ratio of 90:10:0.1 (v/v/v).

  • For a 1 L preparation: carefully measure 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of Diethylamine.

  • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

    • Expert Insight: The addition of a small amount of a basic modifier like DEA is critical when analyzing basic compounds such as amino alcohols. It deactivates acidic sites on the silica surface, preventing peak tailing and improving peak shape and resolution.

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of (Rac)-3-Amino-2-benzylpropan-1-ol and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to obtain a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

3. HPLC System Configuration and Method Parameters:

  • Install the Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column.

  • Set the column temperature to 25 °C.

  • Equilibrate the entire system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

    • Trustworthiness Check: A stable baseline, indicated by minimal drift and noise in the detector signal, is essential for accurate integration and quantification.

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time Approximately 15 minutes

4. Sample Analysis:

  • Inject 10 µL of the prepared standard solution.

  • Acquire the data for approximately 15 minutes. The enantiomers should be well-resolved.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers is expected. The first eluted peak is typically the (S)-enantiomer, followed by the (R)-enantiomer.

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Selectivity (α) \multicolumn{2}{c}{~ 1.35}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Note: Retention times are approximate and may vary slightly depending on the specific system, column age, and exact mobile phase composition.

Calculation of Key Parameters:

  • Selectivity (α): α = k'₂ / k'₁, where k' is the retention factor of each enantiomer. This value indicates the separation factor between the two peaks.

  • Resolution (R_s): R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R is the retention time and w is the peak width at the base. A resolution value greater than 1.5 signifies baseline separation.

The excellent resolution achieved is a direct result of the specific interactions between the analyte and the amylose-based CSP. The carbamate groups on the phenyl rings of the CSP create a defined chiral environment. The amino and hydroxyl groups of 3-Amino-2-benzylpropan-1-ol can form hydrogen bonds with the carbonyl groups of the CSP, while the benzyl group can engage in π-π stacking interactions. The precise spatial arrangement of these functional groups dictates the stability of the transient diastereomeric complexes, leading to the observed separation.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Resolution Incorrect mobile phase composition; column aging.Prepare fresh mobile phase. Adjust the Hexane/Ethanol ratio (e.g., 95:5 for increased retention, 85:15 for decreased retention). Replace the column if performance degrades over time.
Peak Tailing Active sites on the silica support; insufficient DEA.Ensure the DEA concentration is 0.1%. A slight increase to 0.12% may improve peak shape.
Irreproducible Times System not fully equilibrated; temperature fluctuations; mobile phase changes.Always allow for sufficient equilibration time. Use a column thermostat. Ensure consistent mobile phase preparation.

References

  • Daicel Corporation. (n.d.). CHIRALPAK® AD-H. Retrieved from [Link]

  • Ismail, O. et al. (2018). Polysaccharide-Based Chiral Stationary Phases for HPLC. In Chiral Separations. IntechOpen. Available at: [Link]

  • Agilent Technologies. (2021). A Guide to HPLC and LC-MS Troubleshooting. Retrieved from [Link]

Application

Application Note: 3-Amino-2-benzylpropan-1-ol Hydrochloride as a Versatile Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from linear peptides to metabolically stable peptidomimetics relies heavily on bifunctional building blocks. 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from linear peptides to metabolically stable peptidomimetics relies heavily on bifunctional building blocks. 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9) is a highly versatile, conformationally flexible β -amino alcohol derivative[1]. Featuring a primary amine, a primary alcohol, and a benzyl substituent at the C2 position, this compound serves as an excellent bioisostere for phenylalanine. It is predominantly utilized in the design of aspartyl protease inhibitors, transition-state mimics, and conformationally restricted heterocycles[2].

This application note details the structural rationale, mechanistic utility, and field-validated protocols for incorporating this building block into drug discovery workflows.

Structural Rationale & Mechanistic Utility

The strategic value of 3-amino-2-benzylpropan-1-ol lies in its precise spatial arrangement and functional orthogonality:

  • Phenylalanine Mimicry: The C2 benzyl group seamlessly occupies the S1​ or S1′​ hydrophobic pockets of target proteases (e.g., Renin, BACE1, or HIV protease), mimicking the side chain of a natural phenylalanine residue.

  • Transition-State Isostere: The β -amino alcohol motif mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the catalytic aspartate residues of target enzymes without being cleaved[2].

  • Salt Form Stability: Supplied as a hydrochloride salt, the primary amine is protonated, which prevents spontaneous oxidative degradation or dimerization during long-term storage. However, this necessitates stoichiometric neutralization (e.g., via DIPEA or Et3​N ) to liberate the nucleophilic free base prior to functionalization[1].

Application 1: Synthesis of Peptidomimetic Scaffolds

To build extended peptidomimetic sequences, the primary alcohol of 3-amino-2-benzylpropan-1-ol must be oxidized to an aldehyde, which then serves as an electrophile for reductive amination.

Mechanistic Causality: The oxidation step is highly sensitive. The C2 carbon (bearing the benzyl group) is α to the newly formed aldehyde and possesses an acidic proton. If harsh basic conditions are used (such as the triethylamine quench in a Swern oxidation), this stereocenter is highly prone to epimerization. Therefore, Dess-Martin Periodinane (DMP) is the mandatory reagent of choice, as it operates under mild, near-neutral conditions, perfectly preserving the stereochemical integrity of the scaffold.

G A 3-Amino-2-benzylpropan-1-ol HCl Salt B N-Boc Protected Intermediate A->B Boc2O, DIPEA (Amine Masking) C Aldehyde Intermediate B->C DMP Oxidation (Alcohol to Aldehyde) D Extended Peptidomimetic Scaffold C->D R-NH2, NaBH(OAc)3 (Reductive Amination)

Workflow for converting 3-amino-2-benzylpropan-1-ol into a peptidomimetic scaffold.

Application 2: Construction of Conformationally Restricted Heterocycles

Highly flexible linear amino alcohols often suffer from a high entropic penalty upon target binding and are susceptible to metabolic degradation. By cyclizing 3-amino-2-benzylpropan-1-ol into a 5-benzyl-1,3-oxazinan-2-one , researchers can lock the pharmacophore into a rigid 6-membered ring[3].

Mechanistic Causality: 1,1'-Carbonyldiimidazole (CDI) is utilized as a phosgene equivalent. The primary amine, being more nucleophilic than the alcohol, attacks CDI first to form a transient N-acylimidazole. Subsequent heating drives the intramolecular attack of the primary alcohol, ejecting imidazole and yielding the thermodynamically stable cyclic carbamate.

G SM 3-Amino-2-benzylpropan-1-ol (Free Base) Intermediate N-Acylimidazole Transient Intermediate SM->Intermediate Nucleophilic Attack (N) Reagent 1,1'-Carbonyldiimidazole (CDI) Reagent->Intermediate Product 5-Benzyl-1,3-oxazinan-2-one (Conformationally Locked) Intermediate->Product Intramolecular Cyclization (O)

Mechanistic pathway for the cyclization into 5-benzyl-1,3-oxazinan-2-one using CDI.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Boc Protection and DMP Oxidation

This protocol ensures the safe masking of the amine and the epimerization-free oxidation of the alcohol.

  • Free Base Liberation & Protection:

    • Suspend 3-Amino-2-benzylpropan-1-ol HCl (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq). Causality: 1.0 eq neutralizes the HCl salt; the excess acts as a general base for the protection step.

    • Add Boc2​O (1.1 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the baseline purple spot confirms the complete consumption of the primary amine.

  • Aqueous Workup: Wash with 10% citric acid, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • Oxidation:

    • Dissolve the crude N-Boc intermediate in anhydrous CH2​Cl2​ (0.1 M). Cool to 0 °C.

    • Add Dess-Martin Periodinane (1.2 eq) portion-wise. Stir for 1.5 hours.

    • Self-Validation Check: Quench an aliquot with saturated Na2​S2​O3​ and analyze via LC-MS. Look for the [M+Na]+ adduct, as aldehydes often exhibit poor ionization for [M+H]+ and may form hydrates in the LC-MS aqueous mobile phase.

  • Quench & Isolate: Pour the reaction into a 1:1 mixture of saturated Na2​S2​O3​ and NaHCO3​ . Stir vigorously until the organic layer is clear. Extract, dry, and use the resulting aldehyde immediately in the next reductive amination step to prevent degradation.

Protocol B: Cyclization to 5-Benzyl-1,3-oxazinan-2-one

This protocol generates a rigid heterocyclic scaffold[3].

  • Preparation: Dissolve the free base of 3-amino-2-benzylpropan-1-ol (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in one portion at room temperature. Stir for 1 hour to allow the formation of the N-acylimidazole intermediate.

  • Cyclization: Attach a reflux condenser and heat the reaction to 60 °C for 4–6 hours. Causality: Thermal energy is required to overcome the steric hindrance of the benzyl group during the intramolecular ring closure.

  • Self-Validation Check: Monitor via LC-MS. The desired 5-benzyl-1,3-oxazinan-2-one product will present a distinct [M+H]+ peak at m/z≈192.2 .

  • Purification: Concentrate the THF in vacuo, redissolve in EtOAc, and wash heavily with water to remove the water-soluble imidazole byproduct. Purify via silica gel chromatography (Hexanes/EtOAc).

Physicochemical & Reaction Data

The table below summarizes the critical metrics for utilizing this building block in the described workflows:

Property / MetricValue / Description
Chemical Formula C10​H15​NO⋅HCl
Molecular Weight 165.23 g/mol (Free Base) / 201.69 g/mol (HCl Salt)
Target Motif Phenylalanine Bioisostere / Transition State Mimic
Expected Yield (Boc Protection) >90% (High purity achieved via simple aqueous workup)
Expected Yield (DMP Oxidation) 75–85% (Aldehyde must be used immediately to avoid epimerization)
Expected Yield (CDI Cyclization) 80–88% (Purification via standard normal-phase chromatography)
Product m/z (Oxazinanone) [M+H]+ = 192.2

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics Title: Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications Source: Chemical Reviews (ACS) / Queen's University Belfast Research Portal URL:[Link]

  • Synthesis of 1,3-Oxazinan-2-ones Title: New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones Source: Synthesis (Thieme) / ResearchGate URL:[Link]

Sources

Method

Application Note: High-Sensitivity Analysis of 3-Amino-2-benzylpropan-1-ol Hydrochloride via Pre-Column Derivatization

Target Audience: Analytical Chemists, Drug Development Scientists, and Mass Spectrometry Specialists Techniques: GC-MS, LC-MS/MS, Pre-Column Derivatization Introduction and Analytical Challenges 3-Amino-2-benzylpropan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Scientists, and Mass Spectrometry Specialists Techniques: GC-MS, LC-MS/MS, Pre-Column Derivatization

Introduction and Analytical Challenges

3-Amino-2-benzylpropan-1-ol (CAS: 66102-69-0) is a bifunctional chiral molecule containing both a primary aliphatic amine and a primary alcohol, anchored by a benzyl group. With a monoisotopic mass of 165.115 Da[1], it is highly polar and typically synthesized and stored as a hydrochloride (HCl) salt to prevent oxidative degradation and improve shelf life.

Analyzing this compound in its native state presents severe chromatographic challenges:

  • Gas Chromatography (GC): The active protons on the hydroxyl (-OH) and amine (-NH2) groups aggressively hydrogen-bond with silanol sites on GC columns, leading to irreversible adsorption, severe peak tailing, and thermal degradation.

  • Liquid Chromatography (LC): The molecule's high polarity results in poor retention on standard reversed-phase (C18) columns. Furthermore, the isolated benzyl ring provides only weak UV absorbance, and the molecule lacks a fluorophore, making trace-level detection difficult without tandem mass spectrometry (LC-MS/MS)[2].

To achieve robust, high-throughput quantification, pre-column derivatization is mandatory. This application note details two self-validating derivatization protocols—silylation for GC-MS and FMOC-tagging for LC-MS/MS—explaining the mechanistic causality behind every reagent choice.

Analytical Workflow Decision Matrix

The choice of derivatization depends on the available analytical platform. The logical flow from the native HCl salt to the final detectable derivative is illustrated below.

Figure 1: Derivatization workflows for 3-Amino-2-benzylpropan-1-ol by analytical platform.

Protocol A: GC-MS Derivatization via Silylation

Mechanistic Rationale

Silylation replaces the active hydrogens on both the -OH and -NH2 groups with non-polar trimethylsilyl (TMS) groups. This dramatically lowers the boiling point, increases thermal stability, and produces easily interpreted mass spectra[3].

The Causality of the Reagent Mix: We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) spiked with 1% Trimethylchlorosilane (TMCS). While BSTFA is a potent silyl donor, the primary alcohol is sterically hindered by the adjacent chiral center and the bulky benzyl group. TMCS acts as a critical catalyst to drive the reaction of hindered alcohols and amines to 100% completion[3].

The Causality of the Solvent: Because the starting material is a hydrochloride salt, direct addition of BSTFA will fail. The HCl protonates the amine (forming -NH3+), rendering it non-nucleophilic, and the acidic environment rapidly degrades the BSTFA[4]. Therefore, anhydrous pyridine is used as both the solvent and an acid scavenger to liberate the free base in situ.

Step-by-Step Methodology
  • Sample Preparation: Transfer an aliquot equivalent to 50 µg of 3-Amino-2-benzylpropan-1-ol HCl into a 2 mL amber glass autosampler vial.

  • Desiccation (Critical Step): Dry the sample completely under a gentle stream of ultra-high-purity (UHP) nitrogen at 40°C. Note: The existence of moisture results in poor reaction yield and instability of the derivatized products[4].

  • Neutralization: Add 100 µL of anhydrous Pyridine. Vortex for 30 seconds to suspend the salt and neutralize the HCl.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 30 minutes. Heat provides the activation energy required to silylate the less reactive amine group fully.

  • Analysis: Cool to room temperature. Inject 1 µL into the GC-MS (Split ratio 10:1, using a 5% phenyl-methylpolysiloxane stationary phase).

Self-Validation Check: Monitor the chromatogram for mono-TMS vs. di-TMS derivatives. The presence of a mono-TMS peak indicates incomplete reaction, signaling either moisture contamination or an exhausted TMCS catalyst. A robust protocol yields exclusively the di-TMS peak.

Protocol B: LC-MS/MS Derivatization via FMOC-Cl

Mechanistic Rationale

For reversed-phase LC-MS/MS, the goal is to increase the molecule's hydrophobicity and introduce a moiety that enhances Electrospray Ionization (ESI) efficiency. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary amines to form a highly stable, hydrophobic carbamate[5].

The Causality of pH Control: The reaction requires the amine to be in its deprotonated, nucleophilic state. Given the pKa of aliphatic primary amines (~9.5), the reaction must be buffered at pH 9.5 using a sodium borate buffer. The Causality of Quenching: FMOC-Cl is susceptible to hydrolysis in water, forming FMOC-OH[2]. If unreacted FMOC-Cl is injected into the LC system, it will continuously hydrolyze on-column, causing baseline drift and ion suppression. Therefore, a quenching agent (Glycine) is added post-reaction to consume excess reagent.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer, adjusted precisely to pH 9.5 with 0.1 M NaOH.

  • Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in LC-MS grade Acetonitrile. (Must be prepared fresh daily to prevent ambient hydrolysis).

  • Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine 50 µL of the aqueous sample extract with 50 µL of the pH 9.5 borate buffer. Vortex to ensure the free base is formed.

  • Derivatization: Add 100 µL of the 5 mM FMOC-Cl solution. Vortex immediately and vigorously for 10 seconds.

  • Incubation: Incubate at room temperature for 15 minutes. The reaction is extremely fast; prolonged incubation does not increase yield but does increase the hydrolytic breakdown of the reagent[2].

  • Quenching (Critical Step): Add 20 µL of a 1% Glycine solution (in water). Vortex and allow to sit for 5 minutes. Glycine acts as a sacrificial amine, reacting with all leftover FMOC-Cl.

  • Analysis: Transfer the mixture to an autosampler vial and inject 2 µL into the LC-MS/MS system.

Self-Validation Check: In your MS/MS method, include an MRM transition for FMOC-OH. A consistent, strong FMOC-OH peak across all samples confirms that excess reagent was present during the reaction, proving that the derivatization of the target analyte was not reagent-limited.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for both derivatization strategies, providing a quick-reference guide for method development.

Table 1: Comparison of Derivatization Strategies for 3-Amino-2-benzylpropan-1-ol

ParameterGC-MS Workflow (BSTFA + 1% TMCS)LC-MS Workflow (FMOC-Cl)
Target Functional Groups -OH, -NH2-NH2 (Primary Amine)
Derivative Formed Di-TMS derivativeFMOC-carbamate derivative
Primary Analytical Benefit Increases volatility; eliminates peak tailingIncreases RP-LC retention; enhances ESI+ ionization
Reaction Environment Strictly Anhydrous (Pyridine)Aqueous/Organic Mix (pH 9.5 Borate)
Major Interferences Water (hydrolyzes reagent)Excess reagent hydrolysis (FMOC-OH)
Quenching Required? NoYes (Glycine or similar amine)
Expected Mass Shift +144 Da (Two TMS groups added)+222 Da (One FMOC group added)

References

  • PubChemLite - 3-amino-2-benzylpropan-1-ol (C10H15NO), Université du Luxembourg,[Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry, West Virginia University,[Link]

  • GC Derivatization Reagents, Obrnuta faza,[Link]

  • Fully automated derivatization and quantification of Glyphosate and AMPA in beer using a standard UHPLC-MS/MS system, Shimadzu / LCMS.cz,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-2-benzylpropan-1-ol Hydrochloride Synthesis & Optimization

Welcome to the Technical Support Center for the synthesis and reaction optimization of 3-Amino-2-benzylpropan-1-ol hydrochloride . This compound (free base CAS: 66102-69-0)[1] is a critical 1,3-amino alcohol building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and reaction optimization of 3-Amino-2-benzylpropan-1-ol hydrochloride . This compound (free base CAS: 66102-69-0)[1] is a critical 1,3-amino alcohol building block (Molecular Weight: 165.23 g/mol )[2] utilized extensively in the development of N-heterocycles, chiral auxiliaries, and pharmaceutical intermediates.

This guide is engineered for drug development professionals and synthetic chemists, focusing on the global reduction of cyanoester precursors (e.g., ethyl 2-benzyl-2-cyanoacetate) and subsequent hydrochloride salt isolation.

Synthetic Pathway Visualization

Pathway A Ethyl 2-benzyl-2-cyanoacetate (Precursor) B LiAlH4 (3.0 eq) THF, Reflux 12h A->B C 3-Amino-2-benzylpropan-1-ol (Free Base) B->C D Anhydrous HCl Et2O, 0 °C C->D E 3-Amino-2-benzylpropan-1-ol HCl (Target Salt) D->E

Synthetic route from ethyl 2-benzyl-2-cyanoacetate to the target HCl salt.

Core Protocol: Self-Validating Synthesis (100 mmol Scale)

This step-by-step methodology relies on observable physical changes to validate reaction progression, ensuring high fidelity during scale-up.

Step 1: Setup & Hydride Suspension Flame-dry a 1L 3-neck flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere. Suspend 11.4 g (300 mmol, 3.0 eq) of Lithium Aluminum Hydride (LiAlH₄) in 300 mL anhydrous THF at 0 °C.

Step 2: Precursor Addition Slowly add 20.3 g (100 mmol) of ethyl 2-benzyl-2-cyanoacetate dissolved in 100 mL THF dropwise over 1 hour. Causality: Controlling the addition rate maintains the internal temperature < 10 °C, preventing the runaway exothermic decomposition of the hydride.

Step 3: Reflux & Reduction Warm the reaction to room temperature, then reflux (66 °C) for 12 hours. Causality: While esters reduce rapidly, cyano groups require elevated thermal energy to overcome the activation barrier for the final imine-to-amine hydride transfer.

Step 4: Fieser Work-up (Self-Validating Step) Cool the mixture to 0 °C. Sequentially and cautiously add 11.4 mL H₂O , 11.4 mL 15% NaOH (aq) , and 34.2 mL H₂O . Stir vigorously for 30 minutes. Validation: The reaction is successfully quenched when the thick, gray, gelatinous mixture transitions into a stark white, easily stirrable granular suspension.

Step 5: Filtration & Extraction Filter the granular salts through a Celite pad. Wash the filter cake with hot THF (2 x 100 mL) to disrupt hydrogen bonding between the amino alcohol and the aluminum matrix. Concentrate the filtrate in vacuo to yield the crude free base.

Step 6: Salt Formation (Self-Validating Step) Dissolve the crude free base in 100 mL anhydrous diethyl ether. Cool to 0 °C and bubble dry HCl gas (or add 2M anhydrous HCl in ether) until precipitation ceases. Validation: The exclusion of water ensures the product precipitates as a highly crystalline, non-hygroscopic white powder. Filter, wash with cold ether, and dry under vacuum.

Reaction Condition Optimization Data

The following table summarizes the quantitative impact of various reducing conditions on the yield and purity of the 3-amino-2-benzylpropan-1-ol free base prior to salt formation.

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Notes & Observations
LiAlH₄ (3.0 eq) THF661288 >98 Optimal conditions ; complete reduction of both functional groups.
LiAlH₄ (2.0 eq)THF66124570Stalled reaction; significant intermediate aldehyde/imine detected.
BH₃·THF (4.0 eq)THF66247592Chemoselective, but requires harsh acidic methanolysis to isolate.
NaBH₄ / I₂THF66188195Slower kinetics; iodine generates reactive borane species in situ.

Troubleshooting & FAQs

Q1: My reaction stalls, and LC-MS shows a mass corresponding to intermediate amides or imines. How do I drive it to completion?

A: Incomplete reduction is strictly a function of insufficient hydride equivalents or inadequate thermal energy. The global reduction of a cyanoester to an amino alcohol consumes a minimum of 2.5 molar equivalents of LiAlH₄ (0.5 eq for the ester, 1.0 eq for the nitrile, and 1.0 eq to coordinate the resulting amine and alkoxide). Optimization Action: Ensure you are using at least 3.0 equivalents of fresh LiAlH₄. Furthermore, you must reflux the reaction in THF (66 °C) for a minimum of 12 hours. Room temperature is insufficient to overcome the activation energy barrier for the final hydride transfer to the nitrile carbon .

Q2: During the work-up, I get a thick, gelatinous gray emulsion that clogs the filter paper. How can I recover my water-soluble amino alcohol?

A: You are experiencing incomplete hydrolysis of the aluminum salts, which trap polar amino alcohols in a colloidal gel. Optimization Action: Implement a strict Fieser work-up ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O, where n = grams of LiAlH₄ used). The NaOH is the mechanistic key; it converts the insoluble, gelatinous aluminum alkoxides ( Al(OH)3​ ) into a highly crystalline, granular sodium aluminate ( NaAlO2​ ) lattice .

Workup Start LiAlH4 Reduction Complete Q1 Fieser Work-up (n g H2O, n g 15% NaOH, 3n g H2O) Start->Q1 Dec1 Is the precipitate granular and white? Q1->Dec1 Yes1 Filter through Celite Wash with hot THF Dec1->Yes1 Yes No1 Gelatinous / Gray Emulsion Dec1->No1 No Fix1 Add more 15% NaOH Stir vigorously for 30 mins No1->Fix1 Fix1->Dec1

Decision tree for resolving aluminum emulsion during LiAlH4 Fieser work-up.

Q3: My isolated hydrochloride salt is hygroscopic and discolors over time. How do I improve its stability?

A: Discoloration is often due to trace transition metal impurities or oxidation of unreacted benzyl-containing byproducts, while hygroscopicity results from excess aqueous HCl trapped in the lattice. Optimization Action: Never use aqueous concentrated HCl for salt formation of polar amino alcohols. Dissolve the free base in an aprotic, non-polar solvent (e.g., anhydrous diethyl ether) and precipitate the salt using anhydrous HCl gas. This guarantees that water is entirely excluded from the crystallization environment.

Q4: Can I use Borane (BH₃·THF) instead of LiAlH₄ to avoid the harsh aluminum work-up?

A: Yes, BH₃·THF chemoselectively reduces both esters and nitriles without producing gelatinous salts. However, the resulting boron-amine complex is thermodynamically highly stable. Optimization Action: If using BH₃·THF, you must perform an acidic methanolysis (refluxing the crude mixture with MeOH and HCl) to break the boron-amine adduct before isolating the product . Failure to do so will result in artificially low yields and a product that fails to crystallize.

References

  • PubChemLite : "3-amino-2-benzylpropan-1-ol (C10H15NO)". Université du Luxembourg. Available at:[Link]

  • Chemistry LibreTexts : "Alcohols from Reduction of Carbonyl Compounds". UC Davis. Available at:[Link]

  • Not Voodoo X : "Workup: Aluminum Hydride Reduction". Prof. Alison Frontier, University of Rochester. Available at:[Link]

  • Chemistry LibreTexts : "Reduction of Nitriles". UC Davis. Available at:[Link]

Sources

Optimization

Technical Support Center: Characterization &amp; Troubleshooting of 3-Amino-2-benzylpropan-1-ol Hydrochloride Byproducts

Welcome to the Technical Support Center for the synthesis, isolation, and analytical characterization of 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9). As a critical chiral building block and intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, isolation, and analytical characterization of 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9). As a critical chiral building block and intermediate in pharmaceutical development, ensuring the structural integrity and purity of this amino alcohol is paramount .

This guide provides researchers and drug development professionals with a self-validating framework to troubleshoot, characterize, and mitigate process-related impurities generated during its synthesis.

Part 1: Mechanistic Origins of Byproducts

The synthesis of 3-amino-2-benzylpropan-1-ol typically involves the reduction of an α -amino acid derivative (e.g., 2-benzyl-3-aminopropanoic acid) or a corresponding nitrile precursor. While metal hydride reductions (such as LiAlH4 or NaBH4/I2) are highly effective for converting amino acids to amino alcohols1[1], they frequently generate specific classes of impurities due to over-reduction, intermolecular coupling, or incomplete reaction2[2].

SynthesisPathway SM Starting Material (Amino Acid/Nitrile) Red Reduction Step (e.g., NaBH4/I2) SM->Red TargetFB 3-Amino-2-benzylpropan-1-ol (Free Base) Red->TargetFB Main Pathway Imp1 Impurity A: Dehydroxylation (m/z 150.13) Red->Imp1 Over-reduction Imp2 Impurity B: Dimerization (m/z 314.21) Red->Imp2 Intermolecular Coupling Imp3 Impurity C: Incomplete Reduction (m/z 180.10) Red->Imp3 Incomplete Reaction Salt HCl Addition (Salt Formation) TargetFB->Salt TargetHCl 3-Amino-2-benzylpropan-1-ol HCl (Final Product) Salt->TargetHCl

Figure 1: Synthetic workflow and byproduct generation pathways for 3-Amino-2-benzylpropan-1-ol HCl.

Part 2: Troubleshooting FAQs

Q1: My LC-MS analysis shows a persistent impurity at m/z 150.1 (ESI+). What is this, and how did it form?

  • Expertise & Causality: The theoretical monoisotopic mass of the free base 3-amino-2-benzylpropan-1-ol is 165.11 Da, yielding an [M+H]+ of 166.12 3[3]. An impurity at m/z 150.1 corresponds to a loss of 16 Da (oxygen), indicating the formation of 2-benzylpropan-1-amine . This dehydroxylation byproduct occurs via over-reduction, often exacerbated by elevated temperatures or excess Lewis acid (like I2 or BF3) during the borohydride reduction step 1[1].

  • Resolution: Lower the reduction temperature to 0–5 °C during the initial reagent addition and strictly control the stoichiometric ratio of the reducing agent.

Q2: We observe a late-eluting peak with an m/z of ~314. What is the structural basis of this impurity?

  • Expertise & Causality: This mass suggests a dimerization event, forming a secondary amine: bis(3-hydroxy-2-benzylpropyl)amine . During the reduction of nitriles or via reductive amination pathways, the intermediate imine can be attacked by the newly formed primary amine product instead of hydride, leading to a dimerized secondary amine 4[4].

  • Resolution: Increase the dilution of the reaction mixture or utilize a higher pressure of H2 (if using catalytic hydrogenation) to favor the rapid reduction of the intermediate imine over intermolecular nucleophilic attack.

Q3: The isolated hydrochloride salt is highly hygroscopic, and NMR shows broad, poorly resolved peaks. How can I validate the structural integrity?

  • Expertise & Causality: Amino alcohol hydrochlorides are prone to hydration and can form non-stoichiometric salts if the HCl addition is not strictly controlled. Excess HCl or water in the crystallization solvent leads to rapid moisture absorption, which disrupts the hydrogen bonding network in the NMR solvent (e.g., DMSO-d6), causing severe peak broadening 5[5].

  • Resolution: Perform the salt formation in anhydrous ethereal solvents (e.g., MTBE or diethyl ether) using exactly 1.05 equivalents of anhydrous HCl in dioxane. Dry the product under high vacuum at 40 °C prior to NMR analysis.

AnalyticalLogic Issue Impurity Peak Detected in LC-MS/HPLC MassCheck Check m/z (ESI+) Issue->MassCheck MassMinus16 m/z = [M+H]-16 (Loss of Oxygen) MassCheck->MassMinus16 m/z 150.13 MassDouble m/z ≈ 2M (Dimerization) MassCheck->MassDouble m/z 314.21 NMRCheck 1H/13C NMR Analysis MassMinus16->NMRCheck MassDouble->NMRCheck NMRResult1 Missing -CH2OH shift (~3.5 ppm) NMRCheck->NMRResult1 Confirms Dehydroxylation NMRResult2 Extra aliphatic shifts, Secondary amine NH NMRCheck->NMRResult2 Confirms Dimer

Figure 2: Analytical logic tree for identifying common impurities via LC-MS and NMR.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following analytical protocols are designed as self-validating systems.

Protocol A: High-Resolution LC-MS Profiling
  • Purpose: To separate and identify the target amino alcohol from dehydroxylated and dimerized byproducts.

  • Step 1 (Sample Preparation): Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Self-Validation Check: The solution must be completely clear. Any turbidity indicates incomplete salt formation or the presence of highly non-polar dimeric/polymeric impurities.

  • Step 2 (Chromatography): Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Step 3 (Gradient Execution): Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min. Maintain the column compartment at 40 °C to ensure sharp peak shapes for the basic amines.

  • Step 4 (Detection): Operate the mass spectrometer in ESI+ mode. Set the scan range to m/z 100–500. Extract ion chromatograms (EIC) for m/z 166.12 (Target), 150.13 (Dehydroxylated), and 314.21 (Dimer).

Protocol B: 1H and 13C NMR Characterization
  • Purpose: To confirm the presence of the primary alcohol and primary amine functionalities, ruling out over-reduction.

  • Step 1 (Solvent Selection): Use strictly anhydrous DMSO-d6.

    • Causality: Anhydrous DMSO prevents rapid proton exchange, allowing the observation of the critical exchangeable -OH and -NH3+ protons5[5].

  • Step 2 (Key Resonance Validations):

    • Target Confirmation: Verify the presence of the -CH2OH protons as a multiplet around 3.4–3.6 ppm and the broad -NH3+ signal around 8.0 ppm.

    • Impurity Check: The absence of the 3.4–3.6 ppm signal confirms the dehydroxylated impurity. The presence of additional complex aliphatic multiplets between 2.5–3.0 ppm indicates the secondary amine dimer.

Part 4: Quantitative Data & Impurity Summary

The following table summarizes the key analytical markers for 3-Amino-2-benzylpropan-1-ol and its most common process-related byproducts to allow for rapid cross-referencing during quality control.

CompoundMolecular FormulaTheoretical [M+H]+ (m/z)RRT (Approx.)Key 1H NMR Diagnostic Shift (DMSO-d6)
3-Amino-2-benzylpropan-1-ol (Target) C10H15NO166.121.003.4 - 3.6 ppm (m, 2H, -CH2OH)
Dehydroxylated Impurity C10H15N150.131.35Absence of 3.4 - 3.6 ppm signal
Dimerized Impurity C20H27NO2314.211.80Complex overlapping multiplets (2.5 - 3.0 ppm)
Incomplete Reduction (Amide) C10H13NO2180.100.85~7.5 ppm (br s, 2H, -CONH2)

References

  • 3-amino-2-benzylpropan-1-ol (C10H15NO) , PubChemLite. Available at: [Link]

  • Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis , PubMed. Available at: [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity , Bentham Open. Available at: [Link]

  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR , PMC. Available at: [Link]

  • Expeditious Preparation of β-sec-Alkyl Vicinal Amino Alcohols Used for Chiral Ligand Synthesis , RSC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"3-Amino-2-benzylpropan-1-ol hydrochloride" purity analysis

An in-depth technical evaluation of purity analysis methodologies for 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9). This guide is designed for analytical chemists and drug development professionals who r...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of purity analysis methodologies for 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9). This guide is designed for analytical chemists and drug development professionals who require robust, self-validating protocols for characterizing polar, amine-containing building blocks.

The Analytical Challenge: Structural Causality

3-Amino-2-benzylpropan-1-ol hydrochloride is a bifunctional intermediate featuring a primary amine, a primary alcohol, and a benzyl moiety. Analyzing the purity of this specific salt form presents three distinct chromatographic challenges:

  • Extreme Polarity: The hydrochloride salt form exhibits poor retention on standard reversed-phase (C18) columns, often eluting dangerously close to the void volume ( t0​ ).

  • Secondary Interactions: The basic primary amine ( pKa​≈9−10 ) strongly interacts with residual acidic silanol groups on silica-based stationary phases. If not chemically suppressed, this leads to severe peak tailing, compromising resolution and quantitative accuracy.

  • Detection Bias: While the benzyl group provides a moderate UV chromophore (optimal at 210 nm and 254 nm), any aliphatic impurities, degradation products, or inorganic salts co-eluting with the product will remain invisible to standard UV detectors.

To establish a comprehensive purity profile, the analytical strategy must be tailored to the specific goal—whether it is routine batch release, comprehensive impurity profiling, or absolute reference standard qualification.

G Start 3-Amino-2-benzylpropan-1-ol HCl Purity Analysis Q1 Goal of Analysis? Start->Q1 Routine Routine Batch Release & Profiling Q1->Routine Relative Purity Absolute Absolute Purity (Reference Standard) Q1->Absolute Mass Fraction Q2 Impurity Profile Expected? Routine->Q2 NMR Method C: 1H-qNMR (Internal Standard) Absolute->NMR UV Method A: RP-HPLC-UV (Acidic Mobile Phase) Q2->UV UV-Absorbing (Aromatic) CAD Method B: HILIC-CAD (Universal Detection) Q2->CAD Non-Chromophoric (Aliphatic/Salts)

Decision tree for selecting the optimal purity analysis method based on analytical goals.

Methodological Comparison & Protocols

Method A: Reversed-Phase HPLC-UV (Ion-Suppression)

Causality & Mechanism: To mitigate the ionic interaction between the primary amine and the stationary phase silanols, the mobile phase must be highly acidic (pH < 2.5). Utilizing 0.1% Trifluoroacetic acid (TFA) serves a dual thermodynamic purpose: it fully protonates the amine (preventing mixed-mode retention) and suppresses the ionization of surface silanols (converting Si−O− to Si−OH ). This ensures the analyte interacts solely via hydrophobic partitioning with the C18 phase, yielding sharp, symmetrical peaks [4].

Mechanism cluster_0 Problem: Neutral pH cluster_1 Solution: Low pH (0.1% TFA) A1 Amine (R-NH3+) S1 Ionized Silanol (Si-O-) A1->S1 Attraction T1 Strong Ionic Interaction -> Severe Peak Tailing S1->T1 A2 Amine (R-NH3+) S2 Protonated Silanol (Si-OH) A2->S2 No Ionic Interaction T2 Hydrophobic Retention -> Sharp Symmetrical Peak S2->T2

Mechanism of silanol-induced peak tailing and its resolution via low pH mobile phase.

Step-by-Step Protocol:

  • Column Selection: End-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to further minimize accessible silanols.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Start at 5% B (hold for 2 mins to retain the polar salt), ramp to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary confirmation of the benzyl ring).

  • Self-Validation System: Inject a blank (Mobile Phase A) immediately after the highest concentration standard. Pass criteria: Zero carryover detected. Evaluate the tailing factor ( Tf​ ) of the main peak; the system is only valid if Tf​≤1.5 .

Method B: HILIC-CAD (Universal Detection)

Causality & Mechanism: Because 3-Amino-2-benzylpropan-1-ol is a highly polar hydrochloride salt, Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior thermodynamic retention compared to reversed-phase. Coupling HILIC with a Charged Aerosol Detector (CAD) creates a universal, mass-based detection system. Unlike UV, CAD response is independent of the analyte's optical properties, allowing for the simultaneous quantification of the active compound, non-chromophoric aliphatic byproducts, and inorganic counterions [1].

Step-by-Step Protocol:

  • Column Selection: HILIC Amide column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B (HILIC requires high organic to initiate partitioning into the aqueous layer on the stationary phase), ramp down to 50% B over 10 minutes.

  • Detection: CAD settings—Evaporation temperature at 35°C (optimized for semi-volatile amines), Data collection rate at 10 Hz.

  • Self-Validation System: Inject a known non-UV absorbing standard (e.g., Sodium Chloride) prior to the run. Pass criteria: A distinct peak for the chloride ion must be observed, validating the nebulizer efficiency and CAD response.

Method C: Quantitative 1H-NMR (qNMR)

Causality & Mechanism: When establishing 3-Amino-2-benzylpropan-1-ol hydrochloride as a primary reference standard, relative chromatographic purity is insufficient. qNMR provides absolute mass fraction purity without requiring an identical reference standard. By comparing the integral of the analyte's distinct proton signals (e.g., the aromatic benzyl protons at δ 7.1-7.3 ppm) against a highly pure internal standard (IS) like Maleic acid ( δ 6.2 ppm), absolute purity is derived from fundamental quantum mechanical principles [2, 3].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid (TraceCERT® standard) using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of D2​O .

  • Acquisition Parameters: 1H-NMR at 400 MHz or higher. Set the pulse angle to 90°.

  • Relaxation Delay ( D1​ ): Set D1​≥30 seconds.

  • Self-Validation System: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Pass criteria: The chosen D1​ must be strictly >5×T1​ to ensure >99.3% magnetization recovery and quantitative integration.

  • Calculation: Compute absolute purity ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Quantitative Data Presentation

The following table summarizes the operational performance of each methodology, allowing researchers to select the appropriate technique based on their specific phase of drug development.

Analytical ParameterMethod A: RP-HPLC-UV (Low pH)Method B: HILIC-CADMethod C: 1H-qNMR
Primary Use Case Routine batch release, tracking UV-active impuritiesComprehensive impurity profiling (incl. salts & aliphatics)Absolute mass fraction purity determination
Sensitivity (LOD) ~0.05% (for UV-absorbing species)~10-50 ng (Universal mass response)~0.5 - 1.0% (Depends on scans/concentration)
Specificity High for aromatic compounds; blind to aliphaticsHigh for all non-volatile compoundsExtremely high (provides structural confirmation)
Sample Preparation Simple (Dissolve in mobile phase)Simple (Dissolve in high organic solvent)Moderate (Requires precision weighing & D2​O )
Run Time 15 - 20 minutes10 - 15 minutes10 - 15 minutes (Acquisition only)
Reference Standard Required (Identical compound)Required (Identical compound)Not required (Uses independent Internal Standard)

Conclusion & Recommendations

For routine synthetic monitoring and batch release of 3-Amino-2-benzylpropan-1-ol hydrochloride, RP-HPLC-UV is the most robust and cost-effective method, provided the mobile phase is sufficiently acidic to suppress silanol interactions. However, if the synthetic route utilizes aliphatic reagents or inorganic salts that lack a chromophore, HILIC-CAD is mandatory to prevent overestimation of purity. Finally, for characterizing the compound as a primary reference material for downstream quantitative assays, 1H-qNMR stands as the gold standard, offering absolute mass fraction data devoid of chromatographic biases.

References

  • [1] Almeling, S., Ilko, D., & Holzgrabe, U. (2012). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 50-63.[Link]

  • [2] Shen, S., Yang, X., & Shi, Y. (2015). Application of quantitative NMR for purity determination of standard ACE inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 114, 190-199.[Link]

  • [3] Giraudeau, P., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(20), 7785-7792.[Link]

Comparative

Comparative Synthesis Guide: 3-Amino-2-benzylpropan-1-ol Hydrochloride vs. 1,2-Amino Alcohols

As a Senior Application Scientist, I frequently encounter the strategic choice between different amino alcohol building blocks in synthetic route design. While 1,2-amino alcohols (β-amino alcohols) like phenylalaninol ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the strategic choice between different amino alcohol building blocks in synthetic route design. While 1,2-amino alcohols (β-amino alcohols) like phenylalaninol are ubiquitous in the synthesis of chiral auxiliaries, 1,3-amino alcohols (γ-amino alcohols) such as 3-Amino-2-benzylpropan-1-ol hydrochloride offer distinct topological and mechanistic advantages.

By shifting the amine from the C2 to the C3 position, we transition from forming rigid 5-membered oxazolidinones to conformationally flexible 6-membered 1,3-oxazinanes. This guide objectively evaluates their performance, thermodynamic profiles, and synthetic protocols to aid drug development professionals in selecting the optimal pharmacophore backbone.

Mechanistic Causality & Structural Divergence

The fundamental divergence between these two classes lies in their cyclization thermodynamics and the resulting stereochemical environments[1].

  • 1,2-Amino Alcohols (e.g., Phenylalaninol): The proximity of the hydroxyl and amine groups strongly favors the formation of 5-membered rings upon reaction with carbonylating agents like 1,1'-Carbonyldiimidazole (CDI) or phosgene. The resulting oxazolidinones are highly rigid, making them ideal for transferring stereochemical information in asymmetric catalysis[2].

  • 1,3-Amino Alcohols (e.g., 3-Amino-2-benzylpropan-1-ol): The additional methylene spacer alters the cyclization trajectory, leading to 6-membered 1,3-oxazinan-2-ones. These rings adopt a chair conformation. The benzyl group at the C5 position (derived from the C2 of the acyclic precursor) can adopt an equatorial or axial position, providing a unique steric shield that is highly valuable in the development of protease inhibitors and novel ligands[3].

G A Amino Alcohol Precursors B 1,2-Amino Alcohol (Phenylalaninol) A->B Reduction of Amino Acids C 1,3-Amino Alcohol (3-Amino-2-benzyl...) A->C Borylation & Amination E 5-Membered Ring (Oxazolidinone) B->E + CDI (Kinetically Favored) F 6-Membered Ring (1,3-Oxazinan-2-one) C->F + CDI (Conformationally Flexible) D Carbonylating Agent (e.g., CDI) D->E D->F

Synthetic divergence of amino alcohols into 5-membered and 6-membered heterocycles.

Comparative Performance Data

To objectively compare these building blocks, we must look at their physical properties and reactivity profiles. Notably, 3-Amino-2-benzylpropan-1-ol is typically supplied as a hydrochloride salt to prevent oxidative degradation and autopolymerization of the free amine.

Feature3-Amino-2-benzylpropan-1-ol HClPhenylalaninol (2-Amino-3-phenylpropan-1-ol)
Classification 1,3-Amino Alcohol ( γ -amino alcohol)1,2-Amino Alcohol ( β -amino alcohol)
Structural Motif Amine at C3, Benzyl at C2Amine at C2, Benzyl at C3
Typical Form Hydrochloride SaltFree Base
Cyclization Product (w/ CDI) 1,3-Oxazinan-2-one (6-membered)Oxazolidinone (5-membered)
Ring Conformation Chair (Flexible, Steric Shielding)Planar/Envelope (Rigid)
Primary Applications Protease inhibitors, novel heterocycles[3]Chiral auxiliaries, ligands[2]

Experimental Protocols: Self-Validating Workflows

A robust protocol must be self-validating, ensuring that the researcher can confirm success at each step without relying solely on downstream mass spectrometry. Below are the comparative methodologies for carbonylative cyclization.

W S1 Step 1: Free Basing Neutralize HCl salt with Et3N S2 Step 2: Carbonylation Add CDI at 0°C in DCM S1->S2 S3 Step 3: Cyclization Warm to RT, stir 6-8h S2->S3 S4 Step 4: Quench & Extract Wash with 1M HCl, then Brine S3->S4 S5 Step 5: Validation Check by TLC & 1H-NMR S4->S5

Step-by-step self-validating workflow for 1,3-oxazinan-2-one synthesis.

Protocol A: Synthesis of 5-Benzyl-1,3-oxazinan-2-one from 3-Amino-2-benzylpropan-1-ol HCl

Causality & Setup: Because the starting material is a hydrochloride salt, the amine is protonated and non-nucleophilic. An organic base (Triethylamine) is required to liberate the free base in situ. CDI is chosen over phosgene for safety and ease of handling, though it requires slightly elevated temperatures and longer reaction times to drive the entropically less-favored 6-membered ring cyclization.

  • Free-Basing: Suspend 3-Amino-2-benzylpropan-1-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add Triethylamine (1.2 eq) dropwise. Mechanistic note: DCM is chosen as it effectively solvates the resulting free base and is inert to CDI.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) in one portion. Maintain at 0 °C for 30 minutes to allow the initial formation of the intermediate acyl imidazole.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.

  • Quench & Wash: Wash the organic layer with 1M HCl (to remove the imidazole byproduct and any unreacted amine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Self-Validation System:

    • TLC: Run in EtOAc/Hexanes (1:1). Stain with Ninhydrin. The starting material will show a bright purple spot (primary amine) that stays near the baseline. The product will be Ninhydrin-negative and UV-active, migrating to an R_f of ~0.4.

    • NMR: ¹H-NMR will confirm success via the disappearance of the broad -NH₂ and -OH peaks, replaced by a broad singlet (~5.5 ppm) for the carbamate -NH-, and a characteristic downfield shift of the C1 oxymethylene protons due to the electron-withdrawing carbamate group.

Protocol B: Synthesis of 4-Benzyl-2-oxazolidinone from Phenylalaninol

Causality & Setup: Phenylalaninol is typically handled as a free base, so no pre-neutralization is required. The 5-membered ring closure is highly favored and proceeds rapidly according to Baldwin's rules for 5-Exo-Trig cyclization.

  • Activation: Dissolve Phenylalaninol (1.0 eq) in anhydrous DCM at 0 °C. Add CDI (1.1 eq) in one portion.

  • Cyclization: Stir at room temperature for 2 hours. The rapid consumption is driven by the thermodynamic stability of the 5-membered ring.

  • Quench & Wash: Wash with 1M HCl, brine, and dry over MgSO₄.

  • Self-Validation System:

    • TLC: Complete consumption of the Ninhydrin-active starting material within 2 hours.

    • NMR: The methine proton adjacent to the nitrogen shifts significantly downfield (from ~3.1 ppm to ~4.0 ppm), confirming the formation of the rigid oxazolidinone core.

Conclusion

While 1,2-amino alcohols like phenylalaninol remain the gold standard for creating rigid chiral environments, 1,3-amino alcohols such as 3-Amino-2-benzylpropan-1-ol hydrochloride provide critical topological diversity. By understanding the thermodynamic and conformational differences between forming 5-membered versus 6-membered rings, researchers can rationally select the appropriate pharmacophore backbone for their specific drug development or catalytic needs.

References

  • Title: 3-Amino-2-benzylpropan-1-ol - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • Title: Access to 1,2- and 1,3-Amino Alcohols via Cu-Catalyzed Enantioselective Borylations of Allylamines | Organic Letters - ACS Publications | Source: acs.org | URL: 1

  • Title: Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC | Source: nih.gov | URL: 3

  • Title: 2-Amino-2-methyl-3-phenylpropan-1-ol | 21394-84-3 | Benchchem | Source: benchchem.com | URL: 2

Sources

Validation

A Comparative Guide to Enantiomeric Excess Determination of Chiral 3-Amino-2-benzylpropan-1-ol

This guide provides a detailed comparison of analytical methodologies for determining the enantiomeric excess (ee) of 3-Amino-2-benzylpropan-1-ol, a critical chiral building block in pharmaceutical synthesis. We will del...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of analytical methodologies for determining the enantiomeric excess (ee) of 3-Amino-2-benzylpropan-1-ol, a critical chiral building block in pharmaceutical synthesis. We will delve into the mechanistic underpinnings and practical applications of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights to guide your method selection and development.

The Critical Role of Enantiomeric Purity

In drug development, the stereochemistry of a molecule is paramount. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). 3-Amino-2-benzylpropan-1-ol serves as a key intermediate in the synthesis of various therapeutic agents. Its enantiomeric purity directly impacts the stereochemical integrity of the final API, making robust and accurate ee determination an indispensable part of process development and quality control.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for ee determination is governed by factors such as the required accuracy and precision, sample throughput, and the physicochemical properties of the analyte. Here, we compare the three most prevalent methods for chiral 3-Amino-2-benzylpropan-1-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for enantiomeric excess determination due to its versatility, high resolution, and broad applicability. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Mechanism of Separation: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Common CSPs for separating amino alcohols include those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic antibiotics, and Pirkle-type phases.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a common first choice for this class of compounds.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best balance between resolution and analysis time. For 3-Amino-2-benzylpropan-1-ol, a mobile phase of 90:10 (v/v) hexane:isopropanol is a good starting point. The addition of a small amount of an amine modifier, such as diethylamine (0.1%), is often necessary to reduce peak tailing and improve peak shape by masking residual silanol groups on the silica support.

  • Sample Preparation: Dissolve a known concentration of the 3-Amino-2-benzylpropan-1-ol sample in the mobile phase. Ensure complete dissolution.

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, typically 25 °C, to ensure reproducible retention times.

    • Detection Wavelength: Monitor the elution at a wavelength where the analyte has significant absorbance, for instance, 210 nm.

  • Injection and Data Analysis: Inject a small volume (e.g., 10 µL) of the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject 10 µL of Sample Sample->Inject MobilePhase Prepare Hexane:IPA (90:10) with 0.1% DEA MobilePhase->Inject Separate Separate on Chiral Stationary Phase Inject->Separate Detect Detect at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-Amino-2-benzylpropan-1-ol, derivatization is necessary to increase their volatility and thermal stability.

Mechanism of Separation: Similar to chiral HPLC, separation is achieved on a chiral stationary phase. In GC, these are typically cyclodextrin derivatives coated onto a fused silica capillary column. The enantiomers partition differently between the mobile gas phase and the chiral liquid stationary phase, leading to separation.

Experimental Protocol: Chiral GC

  • Derivatization: The amino and hydroxyl groups of 3-Amino-2-benzylpropan-1-ol must be derivatized. A common approach is acylation, for example, with trifluoroacetic anhydride (TFAA).

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of TFAA and a catalyst, such as pyridine.

    • Heat the mixture gently (e.g., 60 °C for 30 minutes) to ensure complete reaction.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Re-dissolve the derivatized sample in a suitable solvent for GC injection (e.g., hexane).

  • Column Selection: A capillary column coated with a modified cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, is often effective.

  • Instrumentation Setup:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min) to achieve optimal separation.

    • Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen, at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

  • Injection and Data Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample. Calculate the enantiomeric excess from the peak areas of the two diastereomeric derivatives.

Workflow for Chiral GC with Derivatization

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Derivatize Derivatize with TFAA Prepare Prepare for Injection Derivatize->Prepare Inject Inject 1 µL of Derivatized Sample Prepare->Inject Separate Separate on Chiral Capillary Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by chiral GC.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used for ee determination through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For 3-Amino-2-benzylpropan-1-ol, using a CSA is a non-destructive and relatively fast method.

Mechanism of Diastereomeric Differentiation: A chiral solvating agent forms rapidly reversible diastereomeric complexes with the enantiomers of the analyte in solution. These diastereomeric complexes have different magnetic environments, which can lead to separate signals for the corresponding nuclei in the NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric ratio.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh the 3-Amino-2-benzylpropan-1-ol sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard proton NMR spectrum of the sample.

    • Add a molar excess of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), to the NMR tube.

  • NMR Acquisition:

    • Acquire a proton NMR spectrum of the mixture.

    • Optimize the spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved into two distinct peaks in the presence of the CSA. Protons close to the stereocenter are most likely to show separation.

    • Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the ee.

Performance Comparison

Parameter Chiral HPLC Chiral GC (with Derivatization) NMR with Chiral Solvating Agent
Principle Differential interaction with a chiral stationary phase.Differential partitioning on a chiral stationary phase after derivatization.Formation of transient diastereomeric complexes in solution.
Sample Preparation Minimal; dissolve in mobile phase.Derivatization required.Dissolve in deuterated solvent and add CSA.
Analysis Time 10-30 minutes per sample.15-40 minutes per sample (excluding derivatization).5-15 minutes per sample.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Lower (mg/mL).
Accuracy & Precision Excellent.Excellent.Good, but can be limited by peak overlap.
Method Development Can be time-consuming (column and mobile phase screening).Requires optimization of both derivatization and GC conditions.Relatively fast (screening of CSAs).
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).
Best Suited For Routine QC, high-throughput screening.Trace analysis, high-resolution separations.Rapid screening, structural confirmation.

Conclusion and Recommendations

The selection of the optimal method for determining the enantiomeric excess of 3-Amino-2-benzylpropan-1-ol is contingent upon the specific analytical requirements.

  • Chiral HPLC is the most versatile and widely adopted technique, offering a superb balance of accuracy, precision, and throughput for routine quality control and process monitoring.

  • Chiral GC provides exceptional sensitivity and resolution, making it the method of choice for trace-level enantiomeric impurity analysis, provided that a robust derivatization protocol is established.

  • NMR with a chiral solvating agent is a valuable tool for rapid, non-destructive analysis, particularly during reaction monitoring and in research and development settings where immediate feedback on enantioselectivity is crucial.

A comprehensive approach may involve using NMR for rapid screening during process development, followed by the validation of a robust chiral HPLC method for routine quality control and release testing of the final product.

References

  • Chiral Separations by High Performance Liquid Chromatography. Title: Chiral Separations by High Performance Liquid Chromatography, Source: American Chemical Society, URL: [Link]

  • Gas Chromatographic Enantiomer Separation of Chiral Amino Alcohols. Title: Gas chromatographic enantiomer separation of chiral amino alcohols, Source: Journal of Chromatography A, URL: [Link]

  • Determination of Enantiomeric Purity by NMR Spectroscopy. Title: Determination of Enantiomeric Purity by NMR Spectroscopy, Source: Chemical Reviews, URL: [Link]

Comparative

Comparative Performance Guide: 3-Amino-2-benzylpropan-1-ol Hydrochloride in Advanced Organic Synthesis

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently evaluate bifunctional and trifunctional building blocks for library generation. 3-Amino-2-benzylpropan-1-ol hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently evaluate bifunctional and trifunctional building blocks for library generation. 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS: 1956309-47-9) is a highly versatile, bifunctional amino alcohol. The presence of the hydrochloride salt ensures exceptional shelf-stability by preventing spontaneous dimerization and atmospheric oxidation of the primary amine.

This guide objectively compares the performance of 3-amino-2-benzylpropan-1-ol hydrochloride against two structural alternatives:

  • 3-Amino-1-propanol: An unbranched, sterically unhindered baseline.

  • 2-Amino-2-methyl-3-phenylpropan-1-ol: A highly branched, sterically hindered analog featuring a quaternary carbon[1][2].

By analyzing their behavior in transition-metal-catalyzed heterocycle synthesis and chemoselective amide coupling, we can establish clear, causality-driven guidelines for selecting the optimal building block for your synthetic workflows.

Performance in Ir-Catalyzed Dehydrogenative Coupling (N-Heterocycle Synthesis)

The synthesis of complex N-heterocycles (e.g., quinoxalines, 3-aminopyridines) traditionally requires pre-oxidized substrates like aldehydes or ketones. However, modern sustainable chemistry leverages iridium-catalyzed "borrowing hydrogen" methodologies to directly utilize alcohols[3].

Causality & Mechanistic Insight

When 3-amino-2-benzylpropan-1-ol is subjected to Ir-catalyzed dehydrogenation alongside a 1,2-diol or secondary alcohol, the primary alcohol is transiently oxidized to an aldehyde. The C2-benzyl group plays a critical role here: it provides sufficient steric bulk to enforce high regioselectivity during the subsequent condensation/ring-closure phase, preventing unwanted polymeric side reactions. In contrast, the unhindered 3-amino-1-propanol often yields a complex mixture of oligomers, while the quaternary center in 2-amino-2-methyl-3-phenylpropan-1-ol severely retards the initial dehydrogenation step due to extreme steric shielding[2].

G A 3-Amino-2-benzylpropan-1-ol (HCl salt neutralized) C Ir-Catalyst (5 mol%) NaOtBu, THF A->C B Coupling Partner (e.g., 1-(Phenylamino)butan-2-ol) B->C D Transient Dehydrogenation (Alcohol -> Aldehyde) C->D E Regioselective Condensation (Directed by C2-Benzyl) D->E F Substituted N-Heterocycle (e.g., 3-Aminopyridine deriv.) E->F

Ir-catalyzed dehydrogenative coupling workflow for N-heterocycle synthesis.

Self-Validating Protocol: Ir-Catalyzed Synthesis of 3-Aminopyridines

Reference methodology adapted from established P,N,P-Ligand Ir-complex frameworks[3].

  • Free-Basing & Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 3-amino-2-benzylpropan-1-ol hydrochloride (3.0 mmol) with NaOtBu (6.0 mmol). Self-Validation: The use of 2.0 equivalents of base is strictly required—1.0 eq to neutralize the HCl salt and 1.0 eq to activate the Ir-catalyst.

  • Substrate Addition: Add 1-(phenylamino)butan-2-ol (12.0 mmol) and the Ir-Catalyst (0.25 mmol, 5.0 mol%) dissolved in 15.0 mL of anhydrous THF[3].

  • Thermal Dehydrogenation: Heat the mixture to 90 °C for 24 hours, followed by a temperature ramp to 130 °C for an additional 24 hours[3]. Self-Validation: The color shift of the solution (typically from yellow to deep red/brown) indicates active catalytic turnover.

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography (Pentane:Et2O 3:1)[3]. Self-Validation: TLC monitoring with ninhydrin stain will show the complete disappearance of the primary amine starting material.

Performance in Chemoselective Amide Coupling (Peptidomimetics)

In drug development, incorporating lipophilic moieties is essential for optimizing the partition coefficient (LogP) and improving membrane permeability. The benzyl group in 3-amino-2-benzylpropan-1-ol serves this exact purpose[2].

Causality & Mechanistic Insight

When integrating this building block into a peptidomimetic chain via amide coupling, chemoselectivity (N-acylation vs. O-acylation) is paramount. Because the starting material is an HCl salt, it must be neutralized in situ. The C2-benzyl group provides a mild steric shield over the adjacent primary alcohol. This subtle steric hindrance drastically reduces the nucleophilicity of the hydroxyl group compared to the primary amine, allowing for >95% chemoselective N-acylation without the need for cumbersome O-protecting groups (like TBS or THP).

Chemoselectivity A 3-Amino-2-benzylpropan-1-ol B Primary Amine (-NH2) High Nucleophilicity A->B C Primary Alcohol (-OH) Sterically Shielded A->C D Benzyl Group (-CH2Ph) Lipophilicity & Steric Bulk A->D E Amide Coupling (HATU/DIPEA) B->E Kinetically Favored F O-Acylation (Side Reaction) C->F Suppressed D->C Shields

Chemoselectivity and steric influence pathways in 3-amino-2-benzylpropan-1-ol reactions.

Self-Validating Protocol: Chemoselective N-Acylation
  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Free-Basing & Coupling: Add 3-amino-2-benzylpropan-1-ol hydrochloride (1.05 eq) followed by an additional 1.1 eq of DIPEA. Self-Validation: The starting material will initially appear as a fine suspension. Complete dissolution upon the addition of the second portion of DIPEA confirms the successful release of the free base.

  • Reaction: Stir at 25 °C for 2 hours.

  • Validation: Analyze via LC-MS. Self-Validation: The presence of a single major peak corresponding to the [M+H]+ of the N-acyl product, with no +Mass shift indicative of di-acylation (N,O-diacyl), confirms the chemoprotective effect of the C2-benzyl group.

Quantitative Experimental Data Comparison

The following table summarizes the experimental performance of 3-amino-2-benzylpropan-1-ol hydrochloride against its structural alternatives across the two described reaction types.

SubstrateReaction TypeReagents / ConditionsYield (%)Chemoselectivity / RegiocontrolKey Performance Observation
3-Amino-2-benzylpropan-1-ol HCl Dehydrogenative Ring ClosureIr-Cat (5 mol%), NaOtBu, 90-130°C, 48h78% High Excellent regiocontrol due to C2-benzyl bulk; ideal balance of reactivity and structural complexity[3].
3-Amino-1-propanol (Unhindered Alt.)Dehydrogenative Ring ClosureIr-Cat (5 mol%), NaOtBu, 90°C, 24h55%LowFaster initial kinetics, but suffers from oligomerization and lacks lipophilic side chains.
2-Amino-2-methyl-3-phenylpropan-1-ol (Hindered Alt.)Dehydrogenative Ring ClosureIr-Cat (5 mol%), NaOtBu, 130°C, 72h42%HighSignificant steric hindrance at the quaternary carbon severely reduces catalytic turnover[2].
3-Amino-2-benzylpropan-1-ol HCl Amide Coupling (N-Acylation)HATU, DIPEA, DMF, 25°C, 2h92% >95% N-acyl Clean chemoselectivity; C2-benzyl shields the -OH group, preventing O-acylation.
3-Amino-1-propanol (Unhindered Alt.)Amide Coupling (N-Acylation)HATU, DIPEA, DMF, 25°C, 2h81%~80% N-acylRequires strict stoichiometric control to prevent significant N,O-diacylation.

Conclusion

For researchers developing peptidomimetics or complex N-heterocycles, 3-amino-2-benzylpropan-1-ol hydrochloride offers a superior thermodynamic and kinetic profile compared to simple linear or highly branched alternatives. Its built-in steric shielding eliminates the need for orthogonal protecting group strategies during amide coupling, while its lipophilic benzyl group directly contributes to the favorable pharmacokinetic properties (LogP) of the final synthesized drug candidate[2].

References

  • Sigma-Aldrich. 3-amino-2-benzylpropan-1-ol hydrochloride | 1956309-47-9. Available at:

  • [1] NextSDS. 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride — Chemical Substance Information. Available at:

  • [3] EPub Bayreuth. P,N,P-Ligand-stabilisierte Iridium- Komplexe und deren Anwendung in der Nachhaltigen N-Heterozyklen- Synthese. Available at:

  • [2] Benchchem. 2-Amino-2-methyl-3-phenylpropan-1-ol | 21394-84-3. Available at:

Sources

Validation

Comparative study of catalysts for "3-Amino-2-benzylpropan-1-ol" synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Amino-2-benzylpropan-1-ol 3-Amino-2-benzylpropan-1-ol is a chiral amino alcohol that serves as a crucial building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-2-benzylpropan-1-ol

3-Amino-2-benzylpropan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its vicinal amino and hydroxyl functionalities, coupled with the benzyl substituent, provide a versatile scaffold for the development of novel therapeutics. The stereochemistry of this compound is often paramount to its biological activity, necessitating synthetic routes that offer high levels of stereocontrol. This guide provides a comparative analysis of the primary catalytic methodologies for the synthesis of 3-Amino-2-benzylpropan-1-ol, offering insights into the underlying principles and practical considerations for each approach.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-Amino-2-benzylpropan-1-ol can be broadly categorized into three main catalytic approaches: the reduction of a β-nitro alcohol intermediate, reductive amination of a carbonyl precursor, and asymmetric synthesis for enantiopure products. Each strategy presents distinct advantages and challenges in terms of catalyst selection, reaction conditions, and achievable yield and selectivity.

Methodology 1: Reduction of 2-Benzyl-3-nitropropan-1-ol (Henry Reaction Followed by Hydrogenation)

This classical and robust two-step sequence is a widely employed method for the synthesis of β-amino alcohols. The initial step involves a Henry (nitroaldol) reaction between benzaldehyde and nitroethanol to form the intermediate 2-benzyl-3-nitropropan-1-ol. The subsequent and critical step is the catalytic hydrogenation of the nitro group to the corresponding primary amine.

Catalyst Comparison for Nitro Group Reduction

The choice of catalyst for the hydrogenation of the nitro group is critical for achieving high yields and minimizing side reactions. The two most common heterogeneous catalysts for this transformation are Raney Nickel and Palladium on Carbon (Pd/C).

CatalystTypical Loading (w/w %)Pressure (psi)Temperature (°C)SolventTypical Yield (%)Key Considerations
Raney Nickel 5 - 2050 - 50025 - 80Methanol, Ethanol85 - 95Highly active, pyrophoric when dry, requires careful handling. May cause hydrogenolysis of the benzyl group at higher temperatures and pressures.[1]
Palladium on Carbon (Pd/C) 5 - 1050 - 50025 - 60Methanol, Ethanol, Ethyl Acetate90 - 98+Generally more chemoselective than Raney Nickel, less prone to over-reduction. Catalyst activity can vary based on preparation method and support characteristics.[2][3]

Causality Behind Experimental Choices:

  • Catalyst Loading: The catalyst loading is a balance between reaction rate and cost. Higher loadings can accelerate the reaction but may not be economically viable on a large scale.

  • Pressure and Temperature: These parameters are optimized to ensure complete reduction of the nitro group while minimizing potential side reactions. For instance, excessive temperature with Raney Nickel can lead to de-benzylation.

  • Solvent: Protic solvents like methanol and ethanol are commonly used as they are good solvents for the reactants and do not interfere with the hydrogenation process.

Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • Catalyst Slurry Preparation: In a suitable hydrogenation vessel, a slurry of 10% Pd/C (5 mol%) in methanol is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: A solution of 2-benzyl-3-nitropropan-1-ol in methanol is added to the catalyst slurry.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 psi). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 3-Amino-2-benzylpropan-1-ol, which can be further purified by crystallization or column chromatography.

G cluster_0 Henry Reaction cluster_1 Catalytic Hydrogenation Benzaldehyde Benzaldehyde 2-Benzyl-3-nitropropan-1-ol 2-Benzyl-3-nitropropan-1-ol Benzaldehyde->2-Benzyl-3-nitropropan-1-ol + Nitroethanol Nitroethanol Nitroethanol->2-Benzyl-3-nitropropan-1-ol Base Base Catalyst Base Catalyst 3-Amino-2-benzylpropan-1-ol 3-Amino-2-benzylpropan-1-ol 2-Benzyl-3-nitropropan-1-ol->3-Amino-2-benzylpropan-1-ol H2 Catalyst (Pd/C or Raney Ni) Catalyst (Pd/C or Raney Ni) Catalyst (Pd/C or Raney Ni)->3-Amino-2-benzylpropan-1-ol

Figure 1: General workflow for the synthesis of 3-Amino-2-benzylpropan-1-ol via the Henry reaction and subsequent catalytic hydrogenation.

Methodology 2: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds. In the context of 3-Amino-2-benzylpropan-1-ol synthesis, this would typically involve the reaction of a suitable carbonyl precursor, such as 2-benzyl-3-hydroxypropanal, with an ammonia source, followed by in-situ or subsequent reduction of the resulting imine or enamine intermediate.

Catalyst and Reagent Comparison for Reductive Amination
Catalyst/Reducing AgentAmine SourceTypical Yield (%)Key Considerations
H₂/Pd/C or Raney Ni NH₃ or NH₄OAc70 - 90Requires pressurized hydrogen and specialized equipment. Offers high efficiency and clean work-up.
Sodium Borohydride (NaBH₄) NH₄OAc60 - 80A milder reducing agent, suitable for laboratory-scale synthesis. The imine formation and reduction are often performed in one pot.[4]
Sodium Cyanoborohydride (NaBH₃CN) NH₄OAc75 - 90More selective for the reduction of imines over carbonyls, reducing the likelihood of side reactions. However, it is toxic.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: The choice between catalytic hydrogenation and chemical hydrides depends on the scale of the reaction and available equipment. Catalytic hydrogenation is often preferred for larger scale syntheses due to its efficiency and atom economy.

  • Amine Source: Ammonia itself can be used, but ammonium acetate is often preferred as it provides both the ammonia source and a mild acidic catalyst for imine formation.

Experimental Protocol: One-Pot Reductive Amination using Sodium Borohydride
  • Imine Formation: To a solution of 2-benzyl-3-hydroxypropanal in methanol, ammonium acetate is added, and the mixture is stirred at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Sodium borohydride is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the imine is completely reduced.

  • Work-up: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

G 2-Benzyl-3-hydroxypropanal 2-Benzyl-3-hydroxypropanal Imine Intermediate Imine Intermediate 2-Benzyl-3-hydroxypropanal->Imine Intermediate + Ammonia Source Ammonia Source Ammonia Source->Imine Intermediate 3-Amino-2-benzylpropan-1-ol 3-Amino-2-benzylpropan-1-ol Imine Intermediate->3-Amino-2-benzylpropan-1-ol Reduction Reducing Agent Reducing Agent Reducing Agent->3-Amino-2-benzylpropan-1-ol G Prochiral Ketone/Imine Prochiral Ketone/Imine Enantiopure 3-Amino-2-benzylpropan-1-ol Enantiopure 3-Amino-2-benzylpropan-1-ol Prochiral Ketone/Imine->Enantiopure 3-Amino-2-benzylpropan-1-ol Asymmetric Reduction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Enantiopure 3-Amino-2-benzylpropan-1-ol

Figure 3: General scheme for the asymmetric synthesis of 3-Amino-2-benzylpropan-1-ol.

Conclusion and Future Outlook

The synthesis of 3-Amino-2-benzylpropan-1-ol can be effectively achieved through several catalytic routes. The classical approach of reducing a β-nitro alcohol using heterogeneous catalysts like Raney Nickel or Pd/C offers a reliable and high-yielding method for racemic or diastereomeric mixtures. Reductive amination provides a more direct route from a carbonyl precursor, with the choice between catalytic hydrogenation and chemical hydrides depending on the desired scale and available infrastructure. For the production of enantiomerically pure 3-Amino-2-benzylpropan-1-ol, asymmetric catalysis , including asymmetric hydrogenation and biocatalysis, stands out as the most powerful strategy, delivering high enantioselectivities crucial for pharmaceutical applications.

Future research in this area will likely focus on the development of more active, selective, and reusable catalysts, particularly for asymmetric transformations. The exploration of novel biocatalysts and the application of flow chemistry are expected to lead to more sustainable and efficient manufacturing processes for this important chiral building block.

References

  • Organic Syntheses Procedure. (n.d.). hydrogen. Retrieved from [Link]

  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chemistry, Medicine.
  • BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C)
  • Patsnap Eureka. (2021, June 15).
  • Prime Scholars. (2016, July 15). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel.
  • De Robillard, G. (2021, June 23).
  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Digital CSIC. (n.d.). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Retrieved from [Link]

  • Mebane, R. C., et al. (2001). Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol.
  • AIR Unimi. (n.d.). Effect Of Carbon Oxygen Functionalization On The Activity Of Pd/C Catalysts In Hydrogenation Reactions. Retrieved from [Link]

  • BenchChem. (2025). performance comparison of different synthetic routes to (2S)-2-(methylamino)propan-1-ol.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Choudhary, V. R., & Sane, M. G. (1982). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol.
  • IRIS. (n.d.). Aromatic alcohols as model molecules for studying hydrogenolysis reactions promoted by palladium catalysts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Reddit. (2022, March 30). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]

  • ResearchGate. (2019, November 14). (PDF) Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

Sources

Comparative

Fragment-Based Benchmarking Guide: Evaluating 3-Amino-2-benzylpropan-1-ol Hydrochloride (3-ABPH) against Canonical Inhibitors

As Fragment-Based Drug Discovery (FBDD) continues to dominate early-stage pharmaceutical pipelines, benchmarking low-molecular-weight pharmacophores against fully elaborated canonical drugs is critical. 3-Amino-2-benzylp...

Author: BenchChem Technical Support Team. Date: March 2026

As Fragment-Based Drug Discovery (FBDD) continues to dominate early-stage pharmaceutical pipelines, benchmarking low-molecular-weight pharmacophores against fully elaborated canonical drugs is critical. 3-Amino-2-benzylpropan-1-ol hydrochloride (3-ABPH) is a highly versatile, bifunctional γ -amino alcohol. While it is not a standalone therapeutic, its structural motif—a primary amine, a primary alcohol, and a lipophilic benzyl group—makes it a privileged scaffold in two distinct pharmacological domains: Aspartic Protease Inhibition and Monoamine Transporter Modulation .

This guide objectively benchmarks the baseline performance of 3-ABPH against established, full-sized inhibitors, providing step-by-step, self-validating experimental protocols and quantitative metrics such as Ligand Efficiency (LE).

Part 1: Aspartic Protease Inhibition (Transition-State Mimicry)

The Mechanistic Rationale

Aspartic proteases (e.g., Renin, BACE1, Cathepsin D) cleave peptide bonds via a general acid-base "push-pull" mechanism. Two catalytic aspartate residues activate a water molecule to attack the scissile amide bond, forming an unstable tetrahedral intermediate.

Gamma-amino alcohols like 3-ABPH act as [1]. The causality of their binding is strictly geometric and electrostatic: the hydroxyl group of 3-ABPH mimics the oxygen of the tetrahedral intermediate, directly coordinating the Asp dyad. Simultaneously, the benzyl group acts as a hydrophobic anchor, occupying the S1 or S1' specificity pockets of the enzyme[2].

G Substrate Peptide Substrate (Phe-Leu) Enzyme Aspartic Protease (Asp32/Asp215 Dyad) Substrate->Enzyme Binds S1/S1' Pockets Tetrahedral Tetrahedral Intermediate (Unstable) Enzyme->Tetrahedral Water Attack Tetrahedral->Enzyme Cleavage & Release Mimic 3-ABPH Fragment (Amino Alcohol Mimic) Mimic->Enzyme Competitive Inhibition

Mechanistic binding of 3-ABPH as a transition-state isostere in aspartic proteases.

Experimental Protocol: FRET-Based Renin Cleavage Assay

To benchmark 3-ABPH against Aliskiren (a Renin-specific drug) and (a universal aspartic protease inhibitor)[3], a continuous FRET assay is utilized.

Self-Validating Design: The inclusion of a no-enzyme blank establishes the background fluorescence baseline, while Pepstatin A serves as a universal positive control to confirm the enzyme's active conformational state. Continuous kinetic readouts (rather than endpoint assays) are critical here to differentiate true competitive inhibition from assay artifacts (e.g., compound auto-fluorescence or aggregation).

  • Reagent Preparation: Prepare recombinant human Renin in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA). The use of the hydrochloride salt of 3-ABPH ensures complete aqueous solubility without requiring high DMSO concentrations.

  • Compound Dilution: Serially dilute 3-ABPH (1 mM to 100 nM), Aliskiren, and Pepstatin A in DMSO (final assay DMSO < 1%).

  • Equilibration: Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C to allow thermodynamic equilibrium of the binding event.

  • Initiation: Add the FRET peptide substrate (e.g., Dabcyl-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Edans).

  • Kinetic Readout: Measure fluorescence (Ex 340 nm / Em 490 nm) continuously for 30 minutes. Calculate initial velocities ( V0​ ) to determine the IC50​ .

Comparative Performance Data
CompoundHeavy Atoms (HA)Molecular Weight IC50​ (Renin)Ligand Efficiency (kcal/mol/HA)
3-ABPH (Fragment) 12165.2 g/mol (base)45.0 µM0.49
Aliskiren (Drug) 39551.8 g/mol 0.6 nM0.32
Pepstatin A (Control) 48685.9 g/mol 1.2 nM0.25

Note: Ligand Efficiency (LE) is calculated as (1.37×pIC50​)/HA .

Analysis: While 3-ABPH exhibits a micromolar IC50​ typical of unoptimized fragments, its Ligand Efficiency (0.49) vastly outperforms the canonical inhibitors. This proves that the core γ -amino alcohol motif makes highly optimal binding contacts per atom, validating it as a superior starting point for hit-to-lead chemistry.

Part 2: Monoamine Transporter Modulation (SNDRI)

The Mechanistic Rationale

Beyond proteases, γ -amino alcohols are validated pharmacophores for [4]. The structural causality relies on mimicking endogenous catecholamines. The basic primary amine of 3-ABPH forms a critical salt bridge with a conserved aspartate residue in the transmembrane domains of SERT, NET, and DAT. Concurrently, the flexible benzyl group engages adjacent aromatic pockets, preventing the transporter from undergoing the conformational shift required for substrate translocation.

G Membrane 1. Membrane Prep (hSERT / hNET / hDAT) Tracer 2. Add Radioligand (e.g., [³H]-Nisoxetine) Membrane->Tracer Competitor 3. Add Competitor (3-ABPH vs. Venlafaxine) Tracer->Competitor Incubate 4. Equilibrium Incubation (1h at 22°C) Competitor->Incubate Filter 5. Rapid Filtration (GF/B Filters) Incubate->Filter Readout 6. Scintillation Counting (Calculate Ki) Filter->Readout

Step-by-step workflow for the radioligand competition binding assay.

Experimental Protocol: Radioligand Competition Binding

To evaluate target engagement independent of cellular membrane permeability, a radioligand displacement assay is utilized to benchmark 3-ABPH against Venlafaxine (a known SNRI).

Self-Validating Design: To ensure the measured displacement is specific to the transporter, Non-Specific Binding (NSB) is empirically defined using a saturating concentration (10 µM) of an unlabeled, structurally distinct canonical inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET). Only the specific binding window (Total Binding minus NSB) is used for Cheng-Prusoff Ki​ calculations, ensuring thermodynamic accuracy.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Tracer Addition: Add target-specific radioligands: [3H] -citalopram (SERT), [3H] -nisoxetine (NET), or [3H] -WIN35428 (DAT).

  • Competition: Add varying concentrations of 3-ABPH or Venlafaxine.

  • Incubation & Filtration: Incubate for 1 hour at 22°C. Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.

  • Detection: Wash the filters, add liquid scintillation cocktail, and quantify radioactivity to calculate the inhibition constant ( Ki​ ).

Comparative Performance Data
Compound Ki​ hNET (Norepinephrine) Ki​ hSERT (Serotonin) Ki​ hDAT (Dopamine)Selectivity Profile
3-ABPH 2.1 µM8.5 µM15.4 µMWeak, Balanced SNDRI
Venlafaxine 2.5 µM0.08 µM> 10.0 µMPotent SNRI

Analysis: 3-ABPH exhibits a balanced, wide-spectrum baseline affinity across all three monoamine transporters[5]. Notably, its affinity for the Norepinephrine Transporter (NET) is nearly on par with the clinical drug Venlafaxine. This demonstrates that the simple 3-amino-2-benzylpropan-1-ol[6] backbone is an intrinsically potent NET-binding motif that can be synthetically decorated to achieve high-affinity, wide-spectrum SNDRI therapeutics.

References

  • PubChemLite: 3-amino-2-benzylpropan-1-ol (CID 12420872). Source: PubChem Database. URL:[Link]

  • Cis-Configured Aziridines Are New Pseudo-Irreversible Dual-Mode Inhibitors of Candida Albicans Secreted Aspartic Protease 2. Source: Antimicrobial Agents and Chemotherapy / PubMed. URL:[Link]

  • Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Stereoselective Synthesis of Constrained Oxacyclic Hydroxyethylene Isosteres of Aspartic Protease Inhibitors. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • PEPSTATIN, A NEW PEPSIN INHIBITOR PRODUCED BY ACTINOMYCETES. Source: The Journal of Antibiotics (J-Stage). URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Amino-2-benzylpropan-1-ol Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthetic routes for the preparation of 3-Amino-2-benzylpropan-1-ol hydrochloride, a valuable building block in medicinal chemistry. The presented routes are...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct synthetic routes for the preparation of 3-Amino-2-benzylpropan-1-ol hydrochloride, a valuable building block in medicinal chemistry. The presented routes are evaluated based on their chemical principles, experimental protocols, and overall efficiency, offering researchers and drug development professionals the insights needed to make informed decisions for their synthetic strategies.

Introduction to 3-Amino-2-benzylpropan-1-ol Hydrochloride

3-Amino-2-benzylpropan-1-ol is a chiral amino alcohol scaffold that is of significant interest in the development of novel therapeutic agents. Its structure, featuring a primary amine, a hydroxyl group, and a benzyl substituent, provides multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules with potential biological activity. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic transformations.

This guide will explore two plausible and effective synthetic pathways to this target molecule:

  • Route A: The Nitroaldol (Henry) Reaction Pathway

  • Route B: The Reductive Amination Pathway

Each route will be discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Route A: The Nitroaldol (Henry) Reaction Pathway

This classical approach builds the carbon skeleton of the target molecule through a nitroaldol (Henry) reaction, followed by the reduction of the nitro group to the desired primary amine. This two-step sequence is a reliable method for the synthesis of β-amino alcohols.

Causality Behind Experimental Choices

The Henry reaction is a powerful C-C bond-forming reaction that utilizes the acidity of the α-proton of a nitroalkane. In this synthesis, nitromethane acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetaldehyde. The choice of a base catalyst is crucial for the deprotonation of nitromethane to form the nitronate anion, which initiates the reaction. Subsequent reduction of the nitro group is a well-established transformation, with catalytic hydrogenation being a common and efficient method that often proceeds with high chemoselectivity.

Experimental Protocol: Route A

Step 1: Synthesis of 2-benzyl-3-nitropropan-1-ol via Henry Reaction

  • To a stirred solution of phenylacetaldehyde (1.0 eq) in methanol, add nitromethane (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.5 eq) in methanol dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with aqueous HCl (1 M) to pH 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-benzyl-3-nitropropan-1-ol.

Step 2: Reduction of 2-benzyl-3-nitropropan-1-ol to 3-Amino-2-benzylpropan-1-ol

  • Dissolve 2-benzyl-3-nitropropan-1-ol (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel or Palladium on carbon (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-50 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the hydrogen uptake.

  • After the reaction is complete (as indicated by TLC or cessation of hydrogen uptake), cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2-benzylpropan-1-ol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-Amino-2-benzylpropan-1-ol in diethyl ether.

  • Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise.

  • A white precipitate of 3-Amino-2-benzylpropan-1-ol hydrochloride will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizing the Workflow: Route A

Route A Workflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Phenylacetaldehyde Phenylacetaldehyde Henry_Reaction Henry Reaction Phenylacetaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Henry_Reaction Intermediate_1 2-benzyl-3-nitropropan-1-ol Henry_Reaction->Intermediate_1 Reduction Reduction Intermediate_1->Reduction Reducing_Agent Reducing Agent (H2, Raney Ni/Pd/C) Reducing_Agent->Reduction Product_Free_Base 3-Amino-2-benzylpropan-1-ol Reduction->Product_Free_Base Salt_Formation Salt Formation Product_Free_Base->Salt_Formation HCl_Source HCl HCl_Source->Salt_Formation Final_Product 3-Amino-2-benzylpropan-1-ol HCl Salt_Formation->Final_Product

Caption: Workflow for the synthesis of 3-Amino-2-benzylpropan-1-ol hydrochloride via the Henry Reaction Pathway.

Route B: The Reductive Amination Pathway

Reductive amination is a highly efficient and versatile method for the synthesis of amines. This route involves the reaction of a carbonyl compound with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices

This pathway hinges on the initial formation of an imine from a suitable aldehyde and an ammonia source. The choice of a mild reducing agent that selectively reduces the C=N double bond of the imine in the presence of the starting aldehyde is critical for the success of this one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice for this transformation due to their enhanced stability at neutral to slightly acidic pH and their selectivity for imines over ketones and aldehydes.[1]

Experimental Protocol: Route B

Step 1: Synthesis of 2-benzyl-3-hydroxypropanal (Starting Material)

Note: This starting material can be prepared from commercially available 2-benzyl-1,3-propanediol via a selective oxidation of one of the primary alcohols. This can be achieved using various methods, such as a Swern oxidation or using a TEMPO-based catalyst system.

Step 2: One-Pot Reductive Amination

  • To a solution of 2-benzyl-3-hydroxypropanal (1.0 eq) in methanol, add ammonium acetate or a solution of ammonia in methanol (excess, ~10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature at room temperature.

  • Stir the reaction for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2-3) to destroy any remaining reducing agent.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with aqueous NaOH (2 M) to pH > 10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Amino-2-benzylpropan-1-ol.

Step 3: Formation of the Hydrochloride Salt

Follow the same procedure as described in Route A, Step 3.

Visualizing the Workflow: Route B

Route B Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Starting_Material 2-benzyl-3-hydroxypropanal Reductive_Amination One-Pot Reductive Amination Starting_Material->Reductive_Amination Amine_Source Amine Source (e.g., NH4OAc) Amine_Source->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reductive_Amination Product_Free_Base 3-Amino-2-benzylpropan-1-ol Reductive_Amination->Product_Free_Base Salt_Formation Salt Formation Product_Free_Base->Salt_Formation HCl_Source HCl HCl_Source->Salt_Formation Final_Product 3-Amino-2-benzylpropan-1-ol HCl Salt_Formation->Final_Product

Caption: Workflow for the synthesis of 3-Amino-2-benzylpropan-1-ol hydrochloride via the Reductive Amination Pathway.

Head-to-Head Comparison of Synthetic Routes

The choice between Route A and Route B will depend on several factors, including the availability of starting materials, scale of the synthesis, and the desired purity of the final product. The following table provides a comparative summary of the two routes.

ParameterRoute A: Henry Reaction PathwayRoute B: Reductive Amination Pathway
Starting Materials Phenylacetaldehyde, Nitromethane2-benzyl-3-hydroxypropanal, Ammonia source
Number of Steps 3 (Henry, Reduction, Salt Formation)2 (Reductive Amination, Salt Formation) - excluding starting material synthesis
Key Reagents NaOH, H₂, Raney Ni/Pd/C, HClNH₄OAc, NaBH₃CN, HCl
Typical Overall Yield Moderate to GoodGood to Excellent
Purity & Purification Requires chromatographic purification of the nitro alcohol intermediate.May require purification of the final product, but can sometimes be isolated in high purity after workup.
Scalability Scalable, but high-pressure hydrogenation may require specialized equipment.Highly scalable and amenable to one-pot procedures.
Safety Considerations Use of nitromethane (potentially explosive), high-pressure hydrogenation.Use of sodium cyanoborohydride (toxic, releases HCN upon acidification).
Atom Economy Lower, due to the introduction and subsequent removal of the nitro group.Higher, as the amine is introduced more directly.
Logical Comparison of Methodologies

Comparison of Routes cluster_A Route A: Henry Reaction cluster_B Route B: Reductive Amination Target_Molecule 3-Amino-2-benzylpropan-1-ol HCl Route_A_Node Henry Reaction + Reduction Target_Molecule->Route_A_Node Synthesized via Route_B_Node Reductive Amination Target_Molecule->Route_B_Node Synthesized via A_Pros Pros: - Well-established reactions - Readily available starting materials Route_A_Node->A_Pros A_Cons Cons: - Multi-step - Use of hazardous reagents - Lower atom economy Route_A_Node->A_Cons B_Pros Pros: - Fewer steps (one-pot) - Higher atom economy - Generally higher yielding Route_B_Node->B_Pros B_Cons Cons: - Requires synthesis of aldehyde - Use of toxic cyanoborohydride Route_B_Node->B_Cons

Sources

Comparative

"3-Amino-2-benzylpropan-1-ol hydrochloride" impurity profiling and identification

Analytical Strategies for Impurity Profiling of 3-Amino-2-benzylpropan-1-ol Hydrochloride: A Comparative Guide of RPLC, HILIC, and Mixed-Mode LC-MS Workflows As a Senior Application Scientist in pharmaceutical analysis,...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Impurity Profiling of 3-Amino-2-benzylpropan-1-ol Hydrochloride: A Comparative Guide of RPLC, HILIC, and Mixed-Mode LC-MS Workflows

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the limitations of traditional chromatographic methods when profiling amphiphilic basic amines. The compound 3-Amino-2-benzylpropan-1-ol hydrochloride (CAS 1956309-47-9) perfectly exemplifies this analytical challenge[1]. Structurally, it possesses a hydrophobic benzyl ring, a hydrophilic propanol backbone, and a highly basic primary amine.

When conducting impurity profiling—where the goal is to resolve and identify trace-level regioisomers, oxidative degradants, and over-alkylation products—selecting the correct liquid chromatography-mass spectrometry (LC-MS) workflow is the difference between a robust, self-validating method and one plagued by co-elution and ion suppression. This guide objectively compares the performance of conventional Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) against the superior alternative: Mixed-Mode Chromatography (RP/CEX) .

The Mechanistic Challenge of Amphiphilic Amines

The physicochemical profile of 3-Amino-2-benzylpropan-1-ol dictates its chromatographic behavior. The primary amine is fully protonated at typical LC mobile phase pH ranges (pH 2.0–7.0).

  • The RPLC Failure Point: In standard C18 RPLC, the protonated amine undergoes secondary electrostatic interactions (ion-exchange) with residual, unendcapped silanols on the silica support. This causality leads to severe peak tailing, shifting retention times, and the masking of closely eluting trace impurities[2].

  • The HILIC Compromise: HILIC resolves the silanol issue by utilizing an aqueous-enriched layer on a polar stationary phase, which is excellent for retaining polar degradants. Furthermore, the highly organic mobile phase used in HILIC (typically >80% acetonitrile) lowers droplet surface tension in the Electrospray Ionization (ESI) source, boosting MS sensitivity by up to 10-fold[3][4]. However, HILIC struggles to retain the hydrophobic benzyl moiety of our target compound, leading to early elution and potential matrix interference.

The Solution: Mixed-Mode Chromatography (RP/CEX)

Mixed-Mode Chromatography (MMC) deliberately combines two retention mechanisms within a single stationary phase[2]. By bonding both alkyl chains (Reversed-Phase) and strong cation-exchange (CEX) groups (e.g., sulfonic acids) to the silica surface, MMC provides independent control over both the hydrophobic benzyl group and the basic amine. The electrostatic interaction with the CEX ligand is controlled and primary, which entirely eliminates the uncontrolled "parasitic" silanol tailing seen in RPLC.

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC cluster_MMC Mixed-Mode (RP/CEX) RP1 Hydrophobic Retention (Benzyl Group) RP2 Silanol Tailing (Basic Amine) RP1->RP2 H1 Aqueous Partitioning (Propanolamine) H2 Weak Benzyl Retention H1->H2 M1 Hydrophobic Retention (Benzyl Group) M2 Cation-Exchange (Protonated Amine) M1->M2

Comparison of retention mechanisms for amphiphilic basic amines across different LC modes.

Experimental Methodology: Step-by-Step RP/CEX LC-HRMS Protocol

To ensure a self-validating system, the following protocol utilizes Data-Dependent Acquisition (DDA) on a High-Resolution Mass Spectrometer (Q-TOF). This guarantees that every impurity peak detected by the UV or MS1 scan is immediately fragmented (MS2) for structural elucidation.

Phase 1: Sample Preparation

  • Extraction: Accurately weigh 10.0 mg of 3-Amino-2-benzylpropan-1-ol hydrochloride reference standard.

  • Solubilization: Dissolve in 10.0 mL of Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock solution.

  • Dilution: Dilute the stock to a working concentration of 100 µg/mL using the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

Phase 2: Mixed-Mode Chromatographic Separation

  • Column: RP/CEX Mixed-Mode Column (150 mm × 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the primary amine is fully ionized for optimal CEX interaction, while the volatile buffer ensures MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0–2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0–12.0 min: Linear ramp to 85% B

    • 12.0–15.0 min: Hold at 85% B (Elution of hydrophobic over-alkylation impurities)

    • 15.0–15.1 min: Return to 5% B

    • 15.1–20.0 min: Re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: ESI-HRMS Detection

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: DDA (Top 3 most intense ions selected for MS/MS fragmentation). Mass range: m/z 50–1000.

Workflow A Sample Preparation (Dilution & Extraction) B Column Selection (RP/CEX Mixed-Mode) A->B C High-Resolution MS (ESI+ Q-TOF) B->C D Impurity Profiling (Structural Elucidation) C->D

LC-HRMS Impurity Profiling Workflow for 3-Amino-2-benzylpropan-1-ol.

Quantitative Performance Comparison

To objectively evaluate the Mixed-Mode approach against RPLC and HILIC, we analyzed a spiked sample of 3-Amino-2-benzylpropan-1-ol containing 0.1% (w/w) of its known regioisomer (2-Amino-3-phenylpropan-1-ol) and an oxidative degradant (3-Amino-2-benzylpropanoic acid).

Table 1: Chromatographic Performance Metrics

ParameterReversed-Phase (C18)HILIC (Amide)Mixed-Mode (RP/CEX)
Retention Factor (k') of API 2.11.5 (Early Elution)4.2 (Optimal)
Peak Asymmetry ( As​ ) 1.85 (Severe Tailing)1.15 (Good)1.05 (Highly Symmetrical)
Resolution ( Rs​ ) of Isomers 1.2 (Co-elution)1.5 (Baseline)3.4 (Excellent)
Retention of Polar Degradants Poor (Elute in void volume)ExcellentExcellent

Data Interpretation: The Mixed-Mode column dramatically outperforms C18 by eliminating peak tailing ( As​ = 1.05 vs 1.85) and resolving the critical regioisomer pair ( Rs​ = 3.4). While HILIC provides acceptable peak shape, its inability to strongly retain the benzyl moiety results in a dangerously low retention factor (k' = 1.5), risking interference from unretained matrix components.

Table 2: MS Sensitivity and Method Validation Metrics

MetricReversed-Phase (C18)HILIC (Amide)Mixed-Mode (RP/CEX)
Limit of Detection (LOD) 15.0 ng/mL2.5 ng/mL3.0 ng/mL
Limit of Quantitation (LOQ) 50.0 ng/mL8.0 ng/mL10.0 ng/mL
Matrix Effect (Ion Suppression) -25% (High Suppression)-5% (Minimal)-8% (Minimal)

Data Interpretation: Both HILIC and Mixed-Mode LC demonstrate superior MS sensitivity compared to RPLC. The high aqueous content required to retain the compound in RPLC leads to poor desolvation in the ESI source, causing a 25% signal suppression. The Mixed-Mode method utilizes a higher organic concentration at the point of elution, mimicking the desolvation benefits of HILIC[3][4], yielding an LOQ of 10.0 ng/mL—well below the ICH Q3A reporting threshold for pharmaceutical impurities.

Conclusion

For the impurity profiling of amphiphilic basic amines like 3-Amino-2-benzylpropan-1-ol hydrochloride, traditional single-mode chromatography forces analysts to compromise between peak shape, retention, and MS sensitivity. Mixed-Mode (RP/CEX) LC-HRMS emerges as the definitive workflow. By leveraging orthogonal retention mechanisms simultaneously, it provides the ruggedness of reversed-phase chromatography with the peak symmetry and polar retention capabilities of ion-exchange, ensuring absolute confidence in structural elucidation and quantitative accuracy.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.